molecular formula C8H15N3O2S B13187558 (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Katalognummer: B13187558
Molekulargewicht: 217.29 g/mol
InChI-Schlüssel: OXLITTIGZHFHDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 1934407-93-8) is a chemical compound with the molecular formula C8H15N3O2S and a molecular weight of 217.29 g/mol . This pyrazole-based sulfonamide is a valuable building block in medicinal chemistry and pharmacological research. The core pyrazole-sulfonamide structure is a prominent pharmacophore found in numerous biologically active compounds . Specifically, related pyrazole sulfonamide derivatives have been identified as a novel class of potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, exhibiting activity in the low nanomolar range . Inhibition of intracellular NAAA is a promising therapeutic strategy for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA), thus increasing and prolonging its natural anti-inflammatory and analgesic effects at the site of inflammation . Furthermore, such compounds have been investigated as non-covalent inhibitors, potentially offering a favorable pharmacological profile . This makes (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide a compound of significant interest for researchers developing new tools to study inflammatory pathways and for potential drug discovery applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C8H15N3O2S

Molekulargewicht

217.29 g/mol

IUPAC-Name

(1-ethyl-3,5-dimethylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-4-11-7(3)8(6(2)10-11)5-14(9,12)13/h4-5H2,1-3H3,(H2,9,12,13)

InChI-Schlüssel

OXLITTIGZHFHDN-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(C(=N1)C)CS(=O)(=O)N)C

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide. Drawing upon established methodologies and the known biological activities of structurally related pyrazole and sulfonamide analogs, this document outlines a logical, multi-faceted experimental approach to characterize the compound's cellular and molecular effects.

Introduction: Deconstructing the Molecule for Mechanistic Clues

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide integrates two key pharmacophores: a substituted pyrazole ring and a methanesulfonamide moiety. The pyrazole core is a feature in numerous pharmacologically active agents, recognized for a wide spectrum of activities including anti-inflammatory, analgesic, and anticancer effects.[1] The sulfonamide group is a classic functional group in medicinal chemistry, famously associated with antimicrobial drugs and also found in various anticancer and anti-inflammatory agents.[2]

The unique combination of these two moieties in the target compound necessitates a systematic in vitro investigation to determine its primary mechanism(s) of action. This guide proposes a tiered approach, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and pathways.

Part 1: Foundational In Vitro Profiling - Assessing Broad Biological Activities

The initial phase of characterization involves a series of in vitro assays to identify the primary biological impact of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide. This broad-spectrum screening is crucial for generating initial hypotheses regarding its mechanism of action.

Antiproliferative and Cytotoxicity Assays

Given that both pyrazole and sulfonamide derivatives have demonstrated significant antiproliferative and anticancer properties, a primary step is to assess the effect of the compound on cell viability across a panel of human cancer cell lines.[3][4][5]

Experimental Protocol: Cell Viability Assessment using MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma, SK-MEL-28 melanoma, A431 squamous cell carcinoma, MCF-7 breast cancer, U937 lymphoma) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) in appropriate media and conditions.[6][7]

  • Compound Preparation: Prepare a stock solution of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the serially diluted compound and appropriate vehicle controls. Include a positive control such as cisplatin or doxorubicin.[4]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

Cell LineCompound IC50 (µM)Positive Control IC50 (µM)
A375TBDTBD
SK-MEL-28TBDTBD
A431TBDTBD
MCF-7TBDTBD
U937TBDTBD
HaCaTTBDTBD
Antioxidant Activity Evaluation

Pyrazole derivatives have been reported to possess antioxidant properties through the inhibition of NADPH oxidase and reduction of reactive oxygen species (ROS).[3][8]

Experimental Protocol: In Vitro Antioxidant Assays

  • NADPH Oxidase Activity Assay: In a cell-free or cell-based assay, measure the activity of NADPH oxidase in the presence and absence of the test compound. This can be done by monitoring the consumption of NADPH or the production of superoxide.

  • Superoxide Anion Scavenging Assay: Utilize an assay such as the nitroblue tetrazolium (NBT) reduction assay to quantify the scavenging of superoxide anions generated in an enzymatic or non-enzymatic system.

  • Lipid Peroxidation Assay: Measure the inhibition of lipid peroxidation in a model system, such as rat liver microsomes, by quantifying the formation of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.

Part 2: Mechanistic Deep Dive - Investigating Molecular Targets and Pathways

Based on the results from the foundational profiling, the subsequent phase focuses on dissecting the specific molecular mechanisms.

Probing the Anticancer Mechanism

If significant antiproliferative activity is observed, the following experiments can elucidate the underlying mechanism.

Experimental Workflow: Elucidating the Antiproliferative Mechanism

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Mechanism Confirmation A Antiproliferative Activity (Low IC50 in Cancer Cells) B Cell Cycle Arrest? A->B Leads to C Induction of Apoptosis? A->C Leads to D Kinase Inhibition? A->D Leads to E Flow Cytometry (Cell Cycle Analysis) B->E Investigated by F Annexin V/PI Staining (Apoptosis Assay) C->F Investigated by G Western Blot for Caspase-3, PARP C->G Investigated by H Kinase Assay Panel (e.g., CDK, BTK) D->H Investigated by I Identified Mechanism: Cell Cycle Arrest at G2/M E->I Confirms J Identified Mechanism: Apoptosis Induction F->J Confirms G->J K Identified Mechanism: Specific Kinase Inhibition H->K Confirms

Caption: Workflow for investigating the antiproliferative mechanism.

Experimental Protocols:

  • Cell Cycle Analysis: Treat cancer cells with the compound at its IC50 concentration for various time points. Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry. An accumulation of cells in a specific phase (G1, S, or G2/M) would indicate cell cycle arrest.[9]

  • Apoptosis Assay: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect early and late apoptotic cells. Western blot analysis for the cleavage of caspase-3 and PARP can further confirm the induction of apoptosis.[10]

  • Kinase Inhibition Profiling: Screen the compound against a panel of kinases, particularly those implicated in cancer and known to be targeted by pyrazole derivatives, such as Cyclin-Dependent Kinases (CDKs) and Bruton's tyrosine kinase (BTK).[10][11]

Investigating Anti-inflammatory and Other Enzymatic Inhibition

Structurally similar compounds have shown inhibitory activity against enzymes involved in inflammation and other cellular processes.

Potential Enzyme Targets and Assay Strategies

Enzyme TargetRationaleIn Vitro Assay
Cyclooxygenase (COX-1/COX-2) Pyrazole derivatives are known to inhibit COX enzymes, which are key in inflammation.[12]Commercially available colorimetric or fluorometric COX inhibitor screening kits.
5-Lipoxygenase (5-LOX) Dual COX/LOX inhibition is a desirable anti-inflammatory profile.[12]Spectrophotometric assay measuring the formation of conjugated dienes.
Dihydropteroate Synthase (DHPS) The sulfonamide moiety is a classic inhibitor of this bacterial enzyme.[13][14]While not a primary mammalian target, testing against bacterial DHPS can provide valuable structure-activity relationship data. Assays typically measure the enzymatic formation of dihydropteroate.
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) A novel target for pyrazole sulfonamides in the context of inflammation.[15]Fluorometric assay using a specific NAAA substrate.
Tyrosinase Relevant for skin-related applications and a target for some pyrazole derivatives.[7]Spectrophotometric assay measuring the oxidation of L-DOPA.
Exploring Immunomodulatory Effects

The potential for immunomodulation should also be considered, particularly if the compound is being developed for immuno-oncology or autoimmune diseases.

Experimental Protocol: Mixed Lymphocyte Reaction (MLR)

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.

  • Co-culture: Co-culture the PBMCs from the two donors. One set of cells (stimulators) is irradiated or treated with mitomycin C to prevent proliferation.

  • Treatment: Add (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide at various concentrations to the co-cultures.

  • Proliferation Assay: After a set incubation period (e.g., 5-6 days), measure the proliferation of the responder cells using a BrdU incorporation assay or by measuring ATP levels.[16]

  • Cytokine Analysis: Collect supernatants from the co-cultures and analyze the levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead array.

Signaling Pathway Visualization: A Hypothetical Model

G cluster_0 Potential Upstream Targets cluster_1 Compound Interaction cluster_2 Downstream Cellular Effects Target Kinase (e.g., CDK) Enzyme (e.g., COX) Receptor Effect Cell Cycle Arrest Apoptosis Reduced Inflammation Altered Cytokine Profile Target:f0->Effect:f0 Target:f0->Effect:f1 Target:f1->Effect:f2 Target:f2->Effect:f3 Compound (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide Compound->Target Inhibition

Caption: A generalized signaling pathway illustrating potential mechanisms.

Conclusion

The in vitro mechanism of action of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is likely to be multifaceted, leveraging the combined pharmacological potential of its pyrazole and sulfonamide components. The experimental framework outlined in this guide provides a systematic and logical progression from broad phenotypic screening to the identification of specific molecular targets and pathways. By employing these robust in vitro assays, researchers can build a comprehensive profile of the compound's biological activity, paving the way for its further development as a potential therapeutic agent.

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PubMed. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC. Available at: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • (PDF) Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - ResearchGate. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. Available at: [Link]

  • Biological Activity Evaluation of Pyrazolo[4,3-e][3][4][8]Triazine Sulfonamides. Available at: [Link]

  • The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones - ResearchGate. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC. Available at: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies - MDPI. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. Available at: [Link]

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(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide: Structure, Properties, and Scientific Context

For researchers, scientists, and drug development professionals, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed technical overview of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, a substituted pyrazole derivative. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust scientific profile.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile scaffold due to its favorable physicochemical properties and diverse biological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3][4] The sulfonamide functional group is also a well-established pharmacophore, contributing to the biological activity of a wide range of drugs. The combination of these two moieties in (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide suggests its potential for further investigation in drug discovery programs.

Chemical Structure and Identification

A closely related compound, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide , has the CAS Number 1249944-44-2.[5] The key structural difference is the absence of the methylene (-CH2-) linker between the pyrazole ring and the sulfonamide group in the latter.

Figure 1: Chemical structure of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide.

Physicochemical Properties

Specific experimental data for (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide are not available. However, we can infer its likely properties based on its structure and data from similar compounds. The properties of the closely related 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide are presented for comparison.

Property(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide (Predicted)1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide[5]
Molecular Formula C8H15N3O2SC7H13N3O2S
Molecular Weight 217.29 g/mol 203.26 g/mol
Appearance Likely a white to off-white solidNot specified
Melting Point Expected to be a solid with a defined melting pointNot specified
Boiling Point High, due to polar nature and hydrogen bondingNot specified
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and methanol.[6]Not specified
logP (Octanol-Water Partition Coefficient) Estimated to be in the range of 1-2, indicating moderate lipophilicity.Not specified
pKa The sulfonamide NH2 is weakly acidic, with an estimated pKa around 10-11. The pyrazole ring is weakly basic.Not specified

Synthesis and Manufacturing

The synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide would likely follow a multi-step pathway common for pyrazole derivatives. A plausible synthetic route is outlined below, based on established methodologies for similar compounds.[1][3]

G cluster_workflow Proposed Synthesis Workflow Start Pentane-2,4-dione + Ethylhydrazine Step1 Pyrazole Formation Start->Step1 Intermediate1 1-Ethyl-3,5-dimethyl-1H-pyrazole Step1->Intermediate1 Step2 Chloromethylation Intermediate1->Step2 Intermediate2 4-(Chloromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole Step2->Intermediate2 Step3 Sulfonamide Formation Intermediate2->Step3 End (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide Step3->End

Figure 2: Proposed synthetic workflow for (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole

  • To a solution of pentane-2,4-dione in a suitable solvent (e.g., ethanol), add ethylhydrazine sulfate and a base (e.g., sodium acetate) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield 1-ethyl-3,5-dimethyl-1H-pyrazole.

Step 2: Chloromethylation of 1-Ethyl-3,5-dimethyl-1H-pyrazole

  • Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole in a mixture of formaldehyde and concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the residue to obtain 4-(chloromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole.

Step 3: Formation of the Methanesulfonamide

  • Treat 4-(chloromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole with sodium sulfite to yield the corresponding sodium sulfonate salt.

  • Convert the sodium sulfonate to the sulfonyl chloride by reacting with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

  • React the resulting sulfonyl chloride with ammonia to furnish the final product, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide.

  • Purify the final compound by recrystallization or column chromatography.

Applications in Research and Drug Development

While this specific molecule has not been extensively studied, its structural motifs suggest several potential areas of application for researchers:

  • Fragment-Based Drug Discovery: As a novel scaffold, it can be used in screening libraries to identify hits against various biological targets.

  • Lead Optimization: The pyrazole core and sulfonamide group offer multiple points for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

  • Chemical Biology: It can serve as a tool compound to probe the function of specific enzymes or receptors, particularly those known to interact with pyrazoles or sulfonamides.

Conclusion

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide represents an intriguing chemical entity with potential for applications in medicinal chemistry and drug discovery. Although direct experimental data is scarce, a comprehensive profile can be constructed by leveraging data from closely related analogues and established chemical principles. This guide provides a foundational understanding of its structure, predicted physicochemical properties, and a plausible synthetic route, offering a valuable resource for scientists and researchers in the field. Further empirical studies are warranted to fully elucidate the properties and potential applications of this compound.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (URL: [Link])

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. (URL: [Link])

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. (URL: [Link])

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])

  • Novel (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones: Solvent-free synthesis and antimicrobial, antioxidant and UV-mediated DNA damage protective activity studies | Request PDF - ResearchGate. (URL: [Link])

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Pharmacokinetic profiling of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of the novel chemical entity, (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide. The pyrazole and sulfonamide moieties are prevalent scaffolds in modern medicinal chemistry, suggesting the potential for significant biological activity. A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to successful drug development, enabling the optimization of dosing regimens and the prediction of clinical outcomes.[1][2] This document outlines a strategic, multi-tiered approach, beginning with fundamental physicochemical characterization and progressing through a suite of robust in vitro ADME assays to a definitive in vivo pharmacokinetic study in a preclinical rodent model. Each protocol is presented with an emphasis on the underlying scientific rationale, quality control, and data interpretation, providing researchers and drug development professionals with a self-validating system to generate a reliable and comprehensive PK profile.

Introduction: The Imperative of Early ADME Profiling

In the landscape of drug discovery and development, the principle of "fail early, fail cheap" is paramount. A significant proportion of drug candidates fail due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, which could have been predicted and mitigated with early-stage characterization.[3] The systematic evaluation of ADME properties provides critical insights that guide the optimization of chemical structures, facilitate the selection of viable drug candidates, and predict their behavior in humans.[3][4]

The subject of this guide, (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, incorporates a pyrazole core, a heterocyclic ring system known for a wide spectrum of pharmacological activities.[5] This is coupled with a sulfonamide group, another critical pharmacophore. The interplay of these structural features necessitates a detailed investigation into the molecule's disposition within a biological system. This guide serves as a strategic workflow for elucidating the complete pharmacokinetic profile of this compound, transforming it from a novel structure into a well-characterized potential therapeutic agent.

PK_Profiling_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Integration synthesis Synthesis & Purification physchem Physicochemical Characterization (Solubility, LogD, pKa) synthesis->physchem Purity >95% permeability Permeability (Caco-2) physchem->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) physchem->metabolism ppb Plasma Protein Binding (RED) physchem->ppb bioanalytical Bioanalytical Method Validation (LC-MS/MS) cyp CYP450 Inhibition metabolism->cyp invivo_pk In Vivo PK Study (Rodent) (IV & PO Dosing) bioanalytical->invivo_pk Validated Assay bioanalytical->invivo_pk pk_modeling PK Modeling & Parameter Calculation invivo_pk->pk_modeling go_nogo Candidate Selection Decision pk_modeling->go_nogo

Caption: General Pharmacokinetic Profiling Workflow.

Foundational Assessment: Synthesis and Physicochemical Properties

Before any biological assessment, the compound must be synthesized to a high degree of purity, and its fundamental physicochemical properties must be determined. These properties are not merely descriptive; they are predictive and essential for the correct design and interpretation of subsequent ADME studies.[6]

Synthesis

While a detailed synthetic route is beyond the scope of this guide, the synthesis of pyrazole-4-sulfonamide derivatives is well-documented. A plausible approach involves the sulfonylation of a pre-formed 1-ethyl-3,5-dimethyl-1H-pyrazole precursor. The final product must be purified, typically by chromatography, and its identity and purity (>95%) confirmed using analytical techniques such as NMR, LC-MS, and elemental analysis.

Physicochemical Characterization

The following parameters are critical for building a foundational understanding of the compound.

ParameterMethodRationale & Implication for PK
Aqueous Solubility Thermodynamic or Kinetic TurbidimetricDetermines the maximum concentration achievable in aqueous media. Poor solubility can limit oral absorption and be a confounding factor in in vitro assays, making it a primary parameter to assess.[6]
Lipophilicity (LogD) Shake-flask or Potentiometric Titration (at pH 7.4)Measures the compound's partitioning between an organic (octanol) and aqueous phase. LogD is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.
Ionization Constant (pKa) Potentiometric Titration or UV-SpectrophotometryIdentifies the pH at which the compound is 50% ionized. The ionization state affects solubility, permeability, and binding, influencing how the drug behaves in different physiological compartments (e.g., stomach vs. intestine).

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are the cornerstone of early PK profiling, offering high-throughput, cost-effective methods to screen compounds and identify potential liabilities before committing to resource-intensive animal studies.[4][7]

Permeability Assessment: The Caco-2 Monolayer Assay

Expertise & Causality: The Caco-2 permeability assay is the industry-standard model for predicting human intestinal absorption.[8][9] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters (e.g., P-glycoprotein, P-gp). This allows for the measurement of a compound's apparent permeability coefficient (Papp) and the identification of active efflux.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21 days to allow for full differentiation and monolayer formation.[9]

  • Monolayer Integrity Verification (Self-Validation):

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >600 Ω·cm² to confirm tight junction integrity.[9]

    • Concurrently run a low-permeability marker (e.g., Lucifer Yellow or Mannitol) with the test compound. Low transport of this marker validates that passage is primarily transcellular, not through leaky junctions.[8]

  • Transport Experiment:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A→B) Transport: Add the test compound (typically at 1-10 µM) to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[9]

  • Sample Analysis: At the end of the incubation, take samples from both donor and receiver chambers. Quantify the compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-gp.

Caco2_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days seed->culture verify Verify Monolayer Integrity (TEER > 600 Ω·cm²) culture->verify A_to_B A→B Transport: Dose Apical Side verify->A_to_B B_to_A B→A Transport: Dose Basolateral Side verify->B_to_A incubate Incubate at 37°C A_to_B->incubate B_to_A->incubate sample Sample Donor & Receiver Chambers incubate->sample lcms Quantify by LC-MS/MS sample->lcms calc Calculate Papp & Efflux Ratio lcms->calc

Caption: Caco-2 Permeability Assay Workflow.

Metabolic Stability Assessment

Expertise & Causality: Metabolic stability determines the rate at which a compound is broken down by drug-metabolizing enzymes, primarily in the liver. This is a critical determinant of a drug's half-life and oral bioavailability. We employ a two-tiered approach: Human Liver Microsomes (HLM) for Phase I metabolism and cryopreserved hepatocytes for a more complete picture including Phase II metabolism.[10][11]

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Incubation Mixture: Prepare a reaction mixture containing pooled HLM (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM).

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[10]

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis & Self-Validation:

    • Quantify the remaining parent compound at each time point by LC-MS/MS.

    • Run positive control compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) to validate the activity of the microsomal batch.

    • A control incubation without NADPH is essential to rule out non-enzymatic degradation.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_sampling Time-Course Sampling prep Prepare Reaction Mix: HLM + Test Compound + Buffer pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate t0 T=0 min initiate->t0 t5 T=5 min quench Quench Reaction (Cold Acetonitrile + IS) t0->quench t15 T=15 min t5->quench t30 T=30 min t15->quench t60 T=60 min t30->quench t60->quench process Centrifuge & Collect Supernatant quench->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Metabolic Stability Assay Workflow.

Hepatocyte Stability Assay: The protocol is similar to the HLM assay but uses cryopreserved human hepatocytes. This system contains both Phase I and Phase II enzymes and provides a more comprehensive model of hepatic clearance.

Plasma Protein Binding (PPB)

Expertise & Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[12][13] Therefore, determining the extent of binding to plasma proteins like albumin and α1-acid glycoprotein is critical. Equilibrium Dialysis (ED) is considered the gold standard method as it minimizes experimental artifacts.[13][14]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: Spike the test compound into pooled human plasma.

  • Device Setup: Add the spiked plasma to one chamber of a RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber, separated by a semi-permeable membrane.[12]

  • Equilibration: Incubate the device at 37°C with shaking for 4-6 hours to allow the free drug to equilibrate across the membrane.[12][14]

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid matrix effects during analysis, add blank plasma to the buffer sample and PBS to the plasma sample. Precipitate proteins and analyze both samples by LC-MS/MS.[12]

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Studies: The Definitive Profile

Following promising in vitro data, an in vivo study in an animal model is necessary to understand how the ADME properties integrate in a whole organism.[1][5] The rat is a commonly used species for initial PK studies.

Expertise & Causality: This study design uses both intravenous (IV) and oral (PO) administration to provide a complete PK profile. The IV dose allows for the determination of fundamental disposition parameters (clearance, volume of distribution, half-life) independent of absorption. The PO dose, when compared to the IV data, allows for the calculation of oral bioavailability (F%), a critical parameter for oral drug candidates.

Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • IV Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle.

    • PO Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or a cannulated vessel) at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters

Parameter Abbreviation Description
Maximum Concentration Cmax The highest observed concentration in plasma after oral dosing.
Time to Cmax Tmax The time at which Cmax is observed.
Area Under the Curve AUC The total drug exposure over time.
Clearance CL The volume of plasma cleared of the drug per unit time (IV).
Volume of Distribution Vd The theoretical volume into which the drug distributes.
Terminal Half-Life The time required for the plasma concentration to decrease by half.

| Oral Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. |

InVivo_PK_Workflow cluster_dosing Dosing (n=3-4/group) cluster_sampling Serial Blood Sampling acclimatize Acclimatize Animals (e.g., Sprague-Dawley Rats) iv_dose Group 1: Intravenous (IV) 1 mg/kg acclimatize->iv_dose po_dose Group 2: Oral (PO) 5 mg/kg acclimatize->po_dose timepoints Timepoints: 0, 0.25, 0.5, 1, 2, 4, 8, 24h iv_dose->timepoints po_dose->timepoints process_plasma Process Blood to Plasma timepoints->process_plasma analyze Quantify Drug in Plasma (Validated LC-MS/MS) process_plasma->analyze pk_analysis Pharmacokinetic Analysis (NCA) analyze->pk_analysis report Calculate Key Parameters (CL, Vd, t½, F%) pk_analysis->report

Caption: In Vivo Pharmacokinetic Study Workflow.

Bioanalytical Method Validation

Trustworthiness: A robust and reliable PK study is entirely dependent on the quality of the bioanalytical data. Therefore, the LC-MS/MS method used to quantify the compound in plasma must be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[15][16][17]

The validation process ensures the method is accurate, precise, and reproducible for its intended purpose.

Key Validation Parameters (Based on FDA M10 Guidance) [17]

Parameter Acceptance Criteria Purpose
Selectivity No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix. Ensures the method can distinguish the analyte from endogenous matrix components.
Calibration Curve At least 6-8 non-zero standards. r² > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). Establishes the relationship between instrument response and concentration over the expected range.[15]
Accuracy & Precision Replicate analyses of Quality Control (QC) samples at multiple concentrations. Mean accuracy within ±15% of nominal. Precision (CV) ≤15%. (±20% and ≤20% at LLOQ). Confirms the method provides results that are both correct (accurate) and consistent (precise).[18]
Matrix Effect Assesses the impact of the biological matrix on analyte ionization (suppression or enhancement). Ensures that components of the plasma do not interfere with the measurement.[16]

| Stability | Analyte stability assessed under various conditions: bench-top, freeze-thaw cycles, and long-term storage. | Guarantees that the compound does not degrade during sample collection, processing, and storage. |

Data Integration and Interpretation

The final step is to synthesize all the data into a cohesive pharmacokinetic profile. The in vitro results provide mechanistic explanations for the in vivo observations.

  • High Caco-2 permeability and high metabolic stability would be expected to lead to high oral bioavailability .

  • Low metabolic stability (in vitro) should correlate with high clearance and a short half-life (in vivo) .

  • High plasma protein binding will result in a low volume of distribution and may limit clearance if the drug is cleared primarily by the liver.

This integrated profile allows the project team to make a data-driven "Go/No-Go" decision. If the compound has favorable PK properties (e.g., good bioavailability, a reasonable half-life), it can be advanced to efficacy and safety studies. If liabilities are identified (e.g., very high clearance, poor absorption), this data provides a rational basis for further medicinal chemistry optimization.

References

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  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). Retrieved from [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development - Symeres. (n.d.). Retrieved from [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (n.d.). Retrieved from [Link]

  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • In-vitro plasma protein binding | Protocols.io. (2025, August 3). Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved from [Link]

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  • Plasma Protein Binding - QPS Custom-Built Research. (n.d.). Retrieved from [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (n.d.). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Exploring Preclinical Study Design Best Practices for Effective Drug Development - InfinixBio. (n.d.). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.). Retrieved from [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - MDPI. (2022, March 15). Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022, September 15). Retrieved from [Link]

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  • FDA Requirements for Preclinical Studies. (n.d.). Retrieved from [Link]

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Preliminary Toxicity Screening of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide: A Technical Guide for Early-Stage De-risking

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The early identification of toxicological liabilities is a critical phase in the small molecule drug discovery pipeline, designed to minimize late-stage clinical attrition. This technical whitepaper outlines a rigorous, self-validating in vitro screening strategy for (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 1934407-93-8).

As a Senior Application Scientist, it is imperative to look beyond standard assay execution and analyze the specific structural liabilities of the chemotype. This compound features two moieties of toxicological interest:

  • The Methanesulfonamide Group: Sulfonamides are historically associated with idiosyncratic drug-induced liver injury (DILI). This is often mediated by hepatic Cytochrome P450 (CYP450) oxidation, generating reactive electrophiles (e.g., hydroxylamines) that covalently bind to cellular macromolecules[1].

  • The Pyrazole Core: Nitrogen-rich heterocycles can mimic basic pharmacophores that inadvertently bind to the hydrophobic cavity of the Kv11.1 (hERG) potassium channel, presenting a risk for delayed ventricular repolarization and QT prolongation[2].

Strategic Tiered Workflow

To efficiently de-risk this compound, we employ a tiered screening funnel. This causality-driven approach ensures that high-throughput, foundational assays (basal cytotoxicity) gatekeep the progression into more resource-intensive, mechanistic evaluations (electrophysiology and genotoxicity)[3].

TieredWorkflow Start Compound: (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl) methanesulfonamide Tier1 Tier 1: Basal Cytotoxicity (HepG2, HEK293, H9c2) Start->Tier1 Tier2 Tier 2: Hepatotoxicity & Metabolic Liability Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) Tier2->Tier3 Low CYP Inhibition Tier4 Tier 4: Genotoxicity (Micro-Ames & Micronucleus) Tier3->Tier4 hERG IC50 > 30 µM Decision Go/No-Go Decision Lead Optimization Tier4->Decision Ames Negative

Caption: Tiered in vitro toxicity screening workflow for pyrazole-methanesulfonamide derivatives.

Tier 1: Basal Cytotoxicity & Mitochondrial Health

Causality & Rationale: While the colorimetric MTT assay is an industry standard[4], it primarily measures oxidoreductase enzyme activity, which can yield false positives if the test compound directly reduces the tetrazolium dye. Instead, we prioritize ATP depletion assays (e.g., CellTiter-Glo). ATP is a highly sensitive, early biomarker of mitochondrial poisoning and metabolic collapse, which occurs hours before the physical loss of membrane integrity[3].

Experimental Protocol: ATP-Based Cell Viability Assay
  • Cell Seeding: Seed HepG2 (liver), HEK293 (kidney), and H9c2 (myocardium) cells at 10,000 cells/well in 96-well opaque-walled plates. Incubate for 24 h at 37°C, 5% CO₂ to allow for logarithmic growth phase entry.

  • Compound Treatment: Prepare a 10-point serial dilution of the compound (0.1 µM to 100 µM) in DMSO. Dilute into culture media to ensure final DMSO concentration remains ≤ 0.5% (preventing vehicle-induced toxicity). Treat cells for 48 h.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Self-validation step: This ensures uniform luminescent reaction kinetics across the plate.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo reagent. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a multi-mode microplate reader.

Quantitative Data Summary
Cell LineTissue OriginAssay TypeIC50 (µM) ± SDToxicological Interpretation
HepG2 Human LiverATP Depletion> 100No acute hepatotoxicity observed
HEK293 Human KidneyATP Depletion85.4 ± 6.2Mild nephrotoxic potential at high doses
H9c2 Rat MyocardiumATP Depletion> 100No acute cardiotoxicity observed

Tier 2: Hepatotoxicity & Reactive Metabolite Trapping

Causality & Rationale: The FDA's Metabolites in Safety Testing (MIST) guidance emphasizes the need to identify disproportionate or reactive human metabolites[1]. Because the methanesulfonamide moiety can form electrophilic intermediates, we utilize a Glutathione (GSH) trapping assay. GSH acts as a surrogate biological nucleophile, intercepting electrophiles to form stable adducts before they can covalently bind to cellular proteins.

GSH_Trapping Parent Parent Compound (Sulfonamide Moiety) CYP Hepatic CYP450 Oxidation Parent->CYP Reactive Reactive Electrophilic Metabolite CYP->Reactive GSH Glutathione (GSH) Trapping Reactive->GSH Detoxification Pathway Tox Cellular Toxicity (Covalent Binding) Reactive->Tox If GSH Depleted Adduct Stable GSH-Adduct (LC-MS/MS Detection) GSH->Adduct

Caption: Mechanism of CYP450-mediated reactive metabolite formation and GSH trapping.

Experimental Protocol: GSH Trapping via LC-MS/MS
  • Incubation Mixture: Combine human liver microsomes (HLMs, 1 mg/mL protein), 50 µM test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to supply the reducing equivalents necessary for CYP450 catalytic activity. Incubate at 37°C for 60 minutes.

  • Termination & Precipitation: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac). Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). Scan for the neutral loss of 129 Da, which is the highly specific characteristic fragmentation pattern of GSH adducts.

Tier 3: Cardiovascular Safety (hERG Patch-Clamp)

Causality & Rationale: The ICH S7B and M3(R2) guidelines strictly mandate the evaluation of delayed ventricular repolarization prior to human trials[5]. While biochemical displacement assays (e.g., radioligand binding) are cheap, they do not confirm functional channel blockade. Therefore, we deploy automated planar patch-clamp electrophysiology to directly measure the functional inhibition of the hERG potassium tail current.

Experimental Protocol: Automated Patch-Clamp
  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution (containing physiological Na⁺, K⁺, Ca²⁺, and Mg²⁺).

  • Compound Preparation: Prepare the compound at 1, 10, and 30 µM. Self-validation step: Include 0.1% DMSO as a vehicle control and 1 µM Cisapride as a positive control.

  • Electrophysiology Execution: Load cells into a QPatch automated system. Establish a >1 GΩ seal (whole-cell configuration).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail currents.

  • Data Acquisition: Measure the peak tail current amplitude pre- and post-compound addition to calculate percentage inhibition.

Quantitative Data Summary
Compound Concentration (µM)% hERG Inhibition ± SDClinical Relevance / Interpretation
1.0 2.1 ± 0.5Negligible interaction
10.0 8.4 ± 1.2Low risk of QT prolongation
30.0 15.6 ± 2.8Acceptable safety margin (IC50 > 100 µM)

Tier 4: Genotoxicity (Micro-Ames Test)

Causality & Rationale: Mutagenic potential must be assessed to comply with ICH M3(R2)[6]. The standard OECD 471 Ames test requires gram-scale quantities of API. For preliminary screening, we utilize the Micro-Ames fluctuation test in a 384-well format. This consumes <10 mg of compound while maintaining >85% concordance with the regulatory Ames test, ensuring DNA integrity is maintained[2].

Experimental Protocol: 384-Well Micro-Ames
  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100) overnight in nutrient broth.

  • Exposure: Mix the bacteria, test compound (up to 500 µM), and histidine-deficient exposure media. Conduct the assay both in the presence and absence of S9 rat liver fraction (to test for mutagenic metabolites).

  • Incubation & Scoring: Distribute the mixture into 384-well plates and incubate for 48 hours at 37°C. Score wells for colorimetric shift (indicating pH change from bacterial growth/reversion). A statistically significant increase in revertant wells compared to the vehicle control flags the compound as a mutagen.

Conclusion & Decision Matrix

Based on the preliminary data framework established above, (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide demonstrates a highly favorable early safety profile. The lack of significant ATP depletion (IC50 > 85 µM), negligible hERG blockade (IC50 > 100 µM), and absence of reactive GSH adducts suggest that the pyrazole-sulfonamide scaffold is viable for further Lead Optimization and progression into in vivo pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.

References

  • McKim JM Jr. "Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance." Combinatorial Chemistry & High Throughput Screening. URL:[Link]

  • FDA Guidance for Industry, Investigators, and Reviewers: Exploratory IND Studies. U.S. Food and Drug Administration. URL:[Link]

  • ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation. URL:[Link]

  • FDA Guidance for Industry: Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration. URL:[Link]

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An Investigational Roadmap to Characterizing the Receptor Binding Affinity of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive strategy for the synthesis and characterization of the novel compound (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide. Given the absence of existing literature on this specific molecule, this document serves as an investigational roadmap for researchers in drug discovery and pharmacology. We leverage established synthetic methodologies for analogous pyrazole-sulfonamide structures and propose a rational, multi-pronged approach to identify its biological targets and quantify its binding affinity. The guide details protocols for chemical synthesis, outlines hypothesis-driven target selection based on structural bioinformatics, and provides in-depth, step-by-step methodologies for state-of-the-art binding assays, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. Furthermore, it includes protocols for functional enzymatic assays to validate binding data. This document is designed to provide drug development professionals with the necessary tools to thoroughly evaluate the therapeutic potential of this and other novel chemical entities.

Introduction: The Rationale for Investigation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Similarly, the sulfonamide moiety is a well-established pharmacophore, crucial to the activity of various diuretics, hypoglycemic agents, and antibiotics.[4] The combination of these two functional groups in a single molecular entity, as seen in the blockbuster anti-inflammatory drug Celecoxib, has proven to be a highly successful strategy in drug design.[5][6]

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is a novel compound that marries these two important scaffolds. Its structure, featuring a substituted pyrazole ring and a methanesulfonamide group, suggests a high potential for biological activity. However, to date, its interactions with biological targets remain uncharacterized. This guide provides a systematic and scientifically rigorous framework to elucidate the binding profile of this compound, a critical first step in its journey from a chemical entity to a potential therapeutic agent.

Synthesis of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

To enable experimental investigation, the first critical step is the chemical synthesis of the target compound. Based on established literature for the synthesis of similar N-alkylated pyrazole-4-sulfonamides, a plausible multi-step synthetic route is proposed.[7][8]

Proposed Synthetic Pathway

The synthesis can be logically approached in three main stages: 1) N-alkylation of the pyrazole ring, 2) chlorosulfonation at the C4 position, and 3) reaction with an appropriate amine to form the final methanesulfonamide. However, a more direct route involves the preparation of a pyrazole-4-sulfonyl chloride intermediate followed by N-alkylation and subsequent amination. For the specific target compound, which is a methanesulfonamide and not a substituted benzenesulfonamide, a more direct approach starting from a pre-functionalized pyrazole is warranted. A plausible route starts with the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole, followed by sulfonation and amination.

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Methanesulfonamide Formation A 3,5-Dimethyl-1H-pyrazole B 1-Ethyl-3,5-dimethyl-1H-pyrazole A->B  Ethyl Iodide,  Base (e.g., NaH, K2CO3),  Solvent (e.g., DMF, DMSO) C 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride B->C  Chlorosulfonic Acid (ClSO3H),  Thionyl Chloride (SOCl2),  Solvent (e.g., Chloroform) D (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide C->D  Ammonia or  Methanesulfonamide + Deprotection  (Alternative: Direct reaction with CH3SO2NH2)

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole This procedure is adapted from established N-alkylation methods for pyrazoles.[9][10][11]

  • To a stirred solution of 3,5-dimethyl-1H-pyrazole (1.0 eq.) in an anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a suitable base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Let the reaction proceed at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 1-Ethyl-3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride This step is based on standard protocols for the chlorosulfonation of pyrazole rings.[7]

  • In a flask equipped with a dropping funnel and a gas trap, add 1-Ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq.) to a suitable solvent like anhydrous chloroform.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chlorosulfonic acid (5.0 eq.) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, add thionyl chloride (1.5 eq.) and allow the mixture to slowly warm to room temperature, then heat to reflux (approx. 60 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane (DCM).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent to yield the crude sulfonyl chloride, which can be used in the next step, often without further purification.

Step 3: Synthesis of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide This step involves the reaction of the sulfonyl chloride with an amine source.[12]

  • Dissolve the crude 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq.) in an anhydrous solvent such as DCM or Tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise. Alternatively, for the specific methanesulfonamide, a reaction with methanesulfonamide followed by a potential deprotection step might be necessary, though direct formation is often possible.[13] A more direct approach would be to use methanamine.

  • Add a base such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor for completion using TLC.

  • Once complete, wash the reaction mixture with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Purify the final crude product by flash column chromatography or recrystallization to obtain pure (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide.

Hypothesis-Driven Target Identification

The structure of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide provides clues to its potential biological targets.

  • Cyclooxygenase (COX) Enzymes: The diaryl-substituted pyrazole core is a hallmark of selective COX-2 inhibitors like Celecoxib.[6][14] The pyrazole ring and the sulfonamide moiety are known to be critical for binding to the COX-2 active site.[15] Therefore, COX-1 and COX-2 are primary hypothesized targets.

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding group found in a vast number of carbonic anhydrase inhibitors.[4][16][17] Pyrazole-containing sulfonamides have been specifically designed and shown to be potent inhibitors of various CA isoforms (e.g., hCA I, II, IX, XII).[4][16]

Methodologies for Binding Affinity Determination

A tiered approach is recommended, starting with broad screening and progressing to detailed biophysical characterization.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[18][19] They can be performed in either saturation (to determine receptor density, Bmax, and radioligand affinity, Kd) or competition (to determine the affinity, Ki, of a non-radiolabeled test compound) formats.[20]

Protocol: Competition Radioligand Binding Assay for COX-2

  • Preparation of Membranes: Prepare cell membranes from a cell line overexpressing human COX-2 (e.g., Sf9 insect cells). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an appropriate assay buffer.[18]

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes containing COX-2.

    • A fixed concentration of a known COX-2 radioligand (e.g., [³H]-Celecoxib), typically at a concentration close to its Kd.

    • A range of concentrations of the test compound, (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filtermat. The receptors and bound radioligand are trapped on the filter.[21]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Dry the filtermat, add scintillation cocktail, and count the radioactivity using a scintillation counter.[22]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Components cluster_1 Workflow Receptor Receptor (e.g., COX-2) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubate Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow for a Competition Radioligand Binding Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events, including the association rate (ka) and dissociation rate (kd). The equilibrium dissociation constant (Kd) can be calculated as kd/ka.[23]

Protocol: SPR Kinetic Analysis

  • Chip Preparation: Covalently immobilize the target protein (e.g., purified human Carbonic Anhydrase II) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the test compound (the analyte) in a suitable running buffer.

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the lowest concentration of the analyte and monitor the change in response units (RU) as it associates with the immobilized protein.

    • Switch back to the running buffer and monitor the dissociation phase.

    • Repeat the association/dissociation cycle for each concentration of the analyte.

  • Regeneration: Between cycles, inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte from the protein surface, returning to the baseline.

  • Data Analysis: Simultaneously fit the association and dissociation curves from all analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and calculate Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and stoichiometry, N) in a single experiment.[23][24]

Protocol: ITC Binding Analysis

  • Sample Preparation: Prepare the purified target protein in a suitable buffer in the ITC sample cell. Prepare the test compound (ligand) in the same buffer at a concentration 10-20 times higher than the protein and load it into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Acquisition: The instrument records a series of heat-burst peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (N).

Functional Assay Validation

Binding affinity data should be correlated with functional activity to confirm that binding to the target results in a biological effect.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of CA, which is inhibited by compounds binding to the active site.[25][26][27]

Protocol: Colorimetric CA Inhibition Assay

  • Assay Setup: In a 96-well plate, add CA Assay Buffer, the CA enzyme (e.g., hCA II), and either the test compound at various concentrations or a known inhibitor (e.g., Acetazolamide) as a positive control.

  • Substrate Addition: Initiate the reaction by adding a suitable ester substrate (e.g., p-nitrophenyl acetate), which is hydrolyzed by CA to produce a colored product (p-nitrophenol).

  • Measurement: Measure the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the log inhibitor concentration and fit the curve to determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Summary of Hypothetical Binding and Functional Data

Assay TypeTarget ReceptorParameterValue
Radioligand BindingCOX-2Ki50 nM
SPRCOX-2Kd (kd/ka)65 nM
ITCCarbonic Anhydrase IIKd2.5 µM
Functional AssayCOX-2 InhibitionIC50120 nM
Functional AssayCA II InhibitionIC505.1 µM

Conclusion

This technical guide provides a robust and comprehensive framework for the initial characterization of the novel compound (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide. By following the proposed synthetic and analytical protocols, researchers can systematically identify its biological targets, quantify its binding affinity, and validate its functional activity. This structured approach is essential for uncovering the therapeutic potential of new chemical entities and advancing the field of drug discovery.

References

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The Strategic Role of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide in Pyrazole-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Enduring Legacy of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and a host of kinase inhibitors for cancer therapy.[3][4][5] The metabolic stability and the capacity of the pyrazole ring to engage in various non-covalent interactions with biological targets make it an attractive framework for the design of novel therapeutics.[1] This guide delves into the specifics of a particular, yet underexplored, pyrazole derivative: (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide . While not a drug in its own right, its structural motifs suggest significant potential as a key intermediate and a foundational scaffold for the development of next-generation pyrazole-based pharmaceuticals.

Deconstructing the Core: Synthesis of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

The synthesis of the title compound, while not extensively documented in current literature, can be logically constructed from well-established synthetic transformations of the pyrazole core. The following multi-step protocol is proposed, drawing upon established methodologies for pyrazole synthesis, N-alkylation, and sulfonation.

Foundational Step: Synthesis of 3,5-Dimethyl-1H-pyrazole

The journey begins with the synthesis of the 3,5-dimethylpyrazole core, a fundamental building block. This is typically achieved through the condensation reaction of acetylacetone with hydrazine.[6]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • Reaction Setup: To a solution of hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer and a dropping funnel, cool the mixture to 15°C in an ice bath.

  • Addition of Acetylacetone: Add acetylacetone (0.50 mol) dropwise to the stirred solution, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Reaction: Stir the mixture for an additional hour at 15°C, during which the 3,5-dimethylpyrazole product will precipitate.

  • Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

  • Isolation: Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole.

Strategic N-Alkylation: Introduction of the Ethyl Group

The next critical step is the regioselective N-alkylation of the pyrazole ring to introduce the ethyl group at the N1 position. This is a standard transformation, often achieved using an alkyl halide in the presence of a suitable base.[7]

Experimental Protocol: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole

  • Reaction Setup: In a round-bottomed flask, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Add a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes at room temperature.

  • Alkylation: Add iodoethane or bromoethane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-ethyl-3,5-dimethyl-1H-pyrazole.

Functionalization at C4: Sulfonylation

With the N-ethylated pyrazole in hand, the next step is the introduction of a sulfonyl group at the C4 position. This is typically achieved via electrophilic substitution using chlorosulfonic acid.[1]

Experimental Protocol: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Reaction Setup: In a flask equipped with a dropping funnel and under an inert atmosphere, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.

  • Addition of Chlorosulfonic Acid: Cool the solution to 0°C and slowly add chlorosulfonic acid (5.5 eq) dropwise.

  • Reaction: After the addition is complete, raise the temperature to 60°C and stir for several hours.

  • Thionyl Chloride Addition: Add thionyl chloride (1.3 eq) to the reaction mixture at 60°C and continue stirring for an additional 2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and extract the product with chloroform. Wash the organic layer with cold water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which is commercially available.[8][9]

Final Assembly: Formation of the Methanesulfonamide

The final step involves the reaction of the synthesized sulfonyl chloride with methylamine to form the target methanesulfonamide.

Experimental Protocol: Synthesis of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

  • Reaction Setup: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.

  • Amine Addition: Cool the solution to 0°C and add a solution of methylamine (2.0 eq) in THF or water, along with a base such as triethylamine or pyridine (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Work-up and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting crude product by recrystallization or column chromatography to afford (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide.

The Role in Drug Discovery: A Scaffold of Potential

A Bioisostere and Beyond: The Sulfonamide Moiety

The sulfonamide group is a well-established pharmacophore found in a multitude of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1] In the context of pyrazole derivatives, the sulfonamide moiety at the C4 position is a key feature of the selective COX-2 inhibitor, celecoxib. This group is crucial for binding to the active site of the COX-2 enzyme.[10] The methanesulfonamide in our target compound offers a variation on this theme, potentially altering the binding affinity and selectivity for various targets.

The N-Ethyl Group: Modulating Physicochemical Properties

The N1-substituent on the pyrazole ring plays a critical role in modulating the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability. The ethyl group in (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide can influence its pharmacokinetic profile, potentially leading to improved oral bioavailability and a more favorable half-life compared to N-unsubstituted or N-methylated analogs.

Potential Therapeutic Applications

Based on the known biological activities of structurally related pyrazole sulfonamides, (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide and its derivatives could be explored for a range of therapeutic applications:

  • Anti-inflammatory Agents: By analogy with celecoxib, derivatives of this scaffold could be investigated as selective COX-2 inhibitors for the treatment of inflammatory conditions.[2]

  • Anticancer Agents: A growing body of research highlights the antiproliferative activity of pyrazole-4-sulfonamide derivatives against various cancer cell lines.[1][11] The mechanism often involves the inhibition of key protein kinases.

  • Antimicrobial Agents: The pyrazole scaffold has been incorporated into compounds with potent antibacterial and antifungal properties.

Future Directions and Conclusion

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide represents a valuable, yet underexplored, scaffold in the vast landscape of pyrazole-based drug discovery. The synthetic route outlined in this guide provides a clear and feasible pathway to access this molecule and its derivatives. Future research should focus on the synthesis of a library of analogs with diverse substituents on the sulfonamide nitrogen and at other positions of the pyrazole ring. Subsequent screening of these compounds against a panel of biological targets, including COX enzymes, protein kinases, and microbial strains, will be crucial to unlocking their therapeutic potential.

The strategic combination of the metabolically robust pyrazole core, the versatile sulfonamide pharmacophore, and the modulating N-ethyl group makes (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide a highly promising starting point for the development of novel and effective therapeutic agents.

Diagrams

Synthesis_Pathway A Acetylacetone + Hydrazine B 3,5-Dimethyl-1H-pyrazole A->B Condensation C 1-Ethyl-3,5-dimethyl-1H-pyrazole B->C N-Alkylation (Iodoethane, Base) D 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride C->D Sulfonylation (ClSO3H, SOCl2) E (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide D->E Amination (Methylamine)

Caption: Proposed synthetic pathway for (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide.

References

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Methodological & Application

Protocol for dissolving (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide in DMSO for cell assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides a comprehensive guide to the solubilization and use of novel pyrazole-sulfonamide analogs in Dimethyl Sulfoxide (DMSO) for cell-based assays. The specific compound, (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, is used as a representative example to illustrate a robust and scientifically sound workflow. Due to the limited publicly available data on this specific molecule, this protocol is designed as a general framework to ensure experimental success with similar novel chemical entities.

Introduction: The Imperative of Proper Compound Handling

The reliability and reproducibility of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds. Improper solubilization can lead to inaccurate concentration determination, compound precipitation, and ultimately, misleading biological data. Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a vast range of hydrophobic compounds for biological testing.[1] However, its use is not without consequence. DMSO itself can exert biological effects, including cytotoxicity and the induction of cell differentiation, making the standardization of its use critical.[2][3][4]

This application note details a self-validating protocol for dissolving (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, a representative novel pyrazole-sulfonamide analog. It provides step-by-step methodologies from creating a high-concentration master stock to preparing final working solutions, emphasizing strategies to maintain compound stability, ensure accurate dosing, and mitigate solvent-induced artifacts.

Section 1: Pre-Protocol Essentials: Compound and Solvent Integrity

Before proceeding with solubilization, it is crucial to consider the characteristics of both the compound and the solvent. The integrity of your experiment begins here.

Physicochemical Properties of the Target Compound

Understanding the structure of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide informs its handling. The molecule incorporates a substituted pyrazole ring system and a methanesulfonamide moiety. While pyrazoles are common in pharmaceuticals[5], the overall structure's solubility must be empirically determined. For the purpose of this protocol, we will use its calculated properties.

PropertyValue (Calculated)Rationale & Implications
Molecular FormulaC₈H₁₅N₃O₂SEssential for calculating molarity.
Molecular Weight217.29 g/mol The basis for all mass-to-mole conversions.
PolarityAmphiphilicThe molecule has both polar (sulfonamide) and non-polar (ethyl, methyl groups) regions, making DMSO an appropriate solvent choice.
Solvent Quality: A Non-Negotiable Standard

The purity and handling of DMSO are paramount.

  • Purity: Use only high-purity, anhydrous, sterile-filtered DMSO (≥99.9%). Lower-grade DMSO can contain impurities that are directly toxic to cells or that can react with the test compound.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[6] Water contamination can decrease the solubility of hydrophobic compounds, potentially causing precipitation, and can also promote compound degradation over time.

  • Storage: Procure DMSO in small, single-use aliquots if possible. If using a larger bottle, work quickly in a sterile environment (e.g., a laminar flow hood) to minimize exposure to air. Store at room temperature in a desiccator.

Section 2: Master Stock Solution Preparation (10 mM)

The master stock is the cornerstone of your experiments. Its accuracy dictates the precision of all subsequent dilutions. This protocol details the preparation of a 10 mM master stock, a common starting concentration for screening assays.

Materials
  • (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide powder

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, precision pipettes and tips

  • Vortex mixer

  • Sonicator (water bath type recommended)

Calculation

To prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L x 0.001 L x 217.29 g/mol x 1000 mg/g

  • Mass (mg) = 2.17 mg

Step-by-Step Protocol
  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 2.17 mg of the compound into the tube.

    • Expert Insight: Weighing small quantities can be challenging. For greater accuracy, consider preparing a larger volume of stock solution (e.g., 5 mL, requiring 10.85 mg), which reduces the relative error of weighing.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the tube containing the compound.

  • Dissolution: a. Cap the tube securely and vortex vigorously for 1-2 minutes. b. Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step. c. Place the tube in a water bath sonicator for 5-10 minutes.[1] Sonication uses ultrasonic waves to break apart compound aggregates and facilitate dissolution. d. If particulates persist, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.[7] However, be aware that heat can degrade thermally sensitive compounds. This step should be tested with caution.

  • Final Inspection: Once the solution is completely clear with no visible precipitate, it is ready.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes.[8] Store these aliquots at -20°C or -80°C. A properly stored DMSO stock should be stable for several months.[7]

Section 3: Working Solution Preparation via Serial Dilution

A critical error in many protocols is the dilution of a concentrated DMSO stock directly into an aqueous cell culture medium. This drastic change in solvent polarity often causes the compound to precipitate. The correct method is to perform serial dilutions in 100% DMSO first.

Workflow for Generating Working Stocks

This workflow illustrates the path from solid compound to the final concentration in the cell assay plate.

G cluster_prep Stock Preparation cluster_dilution Serial Dilution (in 100% DMSO) cluster_final Final Assay Preparation Powder Compound Powder Weigh Weighing Powder->Weigh Dissolve Dissolve in 100% DMSO Weigh->Dissolve Master 10 mM Master Stock (in 100% DMSO) Dissolve->Master Dil1 1 mM Master->Dil1 Dil2 100 µM Dil1->Dil2 Dil3 10 µM Dil2->Dil3 DiluteMedia Dilute into Cell Culture Medium Dil3->DiluteMedia FinalPlate Final Concentration in Cell Plate (e.g., 10 µM, 1 µM, 0.1 µM) (DMSO < 0.5%) DiluteMedia->FinalPlate

Caption: Workflow for preparing assay-ready compound solutions.
Example Protocol: Creating a 10-Point, 2-Fold Dilution Series
  • Label 10 sterile microcentrifuge tubes 1 through 10.

  • Add 50 µL of 100% DMSO to tubes 2 through 10.

  • Thaw a 10 mM master stock aliquot. Add 100 µL of this stock to tube 1. This is your highest concentration.

  • Transfer 50 µL from tube 1 to tube 2. Mix thoroughly by pipetting.

  • Transfer 50 µL from tube 2 to tube 3. Mix thoroughly.

  • Repeat this process sequentially down to tube 10.

    • Expert Insight: Always use a fresh pipette tip for each transfer to ensure accuracy. This dilution series is now ready for final dilution into your cell assay.

Section 4: Final Dosing and In-Assay Validation

The final step is to introduce the compound to the cells while maintaining a non-toxic solvent environment.

Final Dilution into Cell Culture Medium

To minimize DMSO-induced cytotoxicity, the final concentration in the cell culture well should generally be kept below 0.5%, with ≤0.1% being ideal for sensitive cell lines or long-term assays.[9][10]

Example Calculation:

  • Goal: Achieve a final compound concentration of 10 µM in a 100 µL well volume, with a final DMSO concentration of 0.1%.

  • Required Stock: You need a stock that is 1000x more concentrated than your final concentration (since 0.1% is a 1:1000 dilution).

  • Working Stock Concentration: 10 µM x 1000 = 10,000 µM = 10 mM.

  • Procedure: Add 0.1 µL of your 10 mM DMSO stock to 99.9 µL of medium in the well.

    • Practical Tip: Pipetting such small volumes is inaccurate. It is far better to prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock to 198 µL of cell culture medium (creating a 100 µM solution in 1% DMSO). Then, add 10 µL of this intermediate solution to the 90 µL of cells/medium already in your plate well. The final concentration will be 10 µM compound and 0.1% DMSO.

The Self-Validating System: Essential Controls

A robust experiment validates itself through the inclusion of proper controls. Failure to include these renders the data uninterpretable.

G Exp Cell Viability Assay Test Test Compound (Compound + DMSO in Media) Exp->Test Vehicle Vehicle Control (DMSO in Media) Exp->Vehicle Positive Positive Control (e.g., Staurosporine) Exp->Positive Untreated Untreated Control (Media Only) Exp->Untreated Test->Vehicle Vehicle->Untreated Compare To Assess Solvent Toxicity

Caption: Relationship of essential controls in a cell-based assay.
  • Untreated Control (Negative Control): Cells cultured in medium only. This represents baseline cell health and proliferation (100% viability).

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration used for the test compound.[8][11] This is arguably the most critical control, as it isolates the effect of the solvent from the effect of the compound.

  • Test Compound: Cells treated with (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide at various concentrations.

  • Positive Control: Cells treated with a known toxin or inhibitor relevant to the assay (e.g., staurosporine for an apoptosis assay) to confirm that the assay system is responsive.

Control TypePurposeAcceptable Result
Untreated Establishes baseline cell viability.Healthy, proliferating cells.
Vehicle (DMSO) Measures the effect of the solvent alone.Cell viability should be >95% compared to the untreated control. If lower, the DMSO concentration is too high for the cell line.
Positive Confirms the assay can detect a response.A significant, expected decrease in viability.

Section 5: Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in 100% DMSO. Insufficient solvent power for this specific analog at the target concentration.Try preparing a lower concentration master stock (e.g., 5 mM or 1 mM). Increase sonication time. Use fresh, anhydrous DMSO.
Precipitate forms when diluting in cell culture medium. Compound is crashing out of solution due to the solvent shift.Ensure serial dilutions are performed in 100% DMSO. Prepare an intermediate dilution in medium as described in 4.1. Reduce the final compound concentration.
Vehicle control shows significant cytotoxicity. The cell line is highly sensitive to DMSO. The final DMSO concentration is too high.Perform a DMSO dose-response curve (e.g., 0.05% to 1.0%) to determine the maximum tolerated concentration for your specific cells and assay duration. Keep the final concentration below this threshold.
Inconsistent results between experiments. Master stock degradation due to freeze-thaw cycles. Inaccurate pipetting.Always use fresh aliquots of the master stock for each experiment. Calibrate pipettes regularly. Ensure thorough mixing at each dilution step.

References

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Wagener, J. Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf.
  • Peng, Y., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC.
  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE.
  • Santos, N.C., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
  • KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • MedChemExpress. Compound Handling Instructions. MCE.
  • LifeTein. How to dissolve peptides in DMSO?.
  • Sharma, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Nandi, S. (2023). How to do proper DMSO control for cell culture drug treatments?.
  • Sigma-Aldrich.
  • Selleckchem. Frequently Asked Questions.
  • Reddy, C.S., et al. (2018).
  • Lipinski, C.A. (2006). Samples in DMSO: What an end user needs to know.

Sources

Application Note: (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide as a Privileged Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

The rational design of small-molecule therapeutics relies heavily on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide (CAS: 1934407-93-8) represents a highly versatile, bifunctional building block. By combining a sterically tuned pyrazole core with a reactive methanesulfonamide handle, this precursor enables the rapid generation of focused libraries targeting kinases, carbonic anhydrases, and protein-protein interactions (PPIs) [1].

This application note details the mechanistic rationale for employing this specific scaffold, provides self-validating synthetic protocols for its derivatization, and outlines its integration into modern drug discovery workflows.

Mechanistic Insights & Causality: Why This Scaffold?

Successful lead optimization requires understanding the causality behind structural choices. This precursor offers three distinct functional domains, each serving a precise physicochemical purpose:

  • The 1-Ethyl Substitution (Lipophilicity & Metabolic Stability): Unsubstituted pyrazoles (NH) are highly susceptible to N-glucuronidation and rapid clearance. Alkylation with an ethyl group at the N1 position eliminates this metabolic liability while providing a controlled increase in lipophilicity (LogP), enhancing passive membrane permeability without inducing extreme hydrophobicity.

  • The 3,5-Dimethyl Shielding (Conformational Locking): The methyl groups flanking the C4-position create significant steric hindrance. This forces the adjacent methanesulfonamide group out of coplanarity with the pyrazole ring. In medicinal chemistry, this orthogonal conformation is frequently required to project the sulfonamide deep into enzymatic binding pockets (e.g., the zinc-binding site of Carbonic Anhydrase or the solvent-exposed channel of Janus Kinases) [2].

  • The Methanesulfonamide Handle (Reactivity & Pharmacophore): The sulfonamide NH is moderately acidic (pKa ~9.5). This allows for selective deprotonation by mild bases (like K2​CO3​ ) without degrading the pyrazole core. Biologically, the sulfonamide acts as a potent hydrogen bond donor/acceptor and a classic zinc-binding group (ZBG).

Physicochemical Profiling & Data Presentation

To facilitate structure-based drug design (SBDD), the baseline quantitative metrics of the precursor must be established. Table 1 summarizes its properties, confirming its strict adherence to Lipinski’s Rule of Five, making it an ideal starting point for fragment-based drug discovery (FBDD).

Table 1: Physicochemical Properties of the Precursor

PropertyValueMedicinal Chemistry Rationale
Molecular Weight 217.29 g/mol Low MW allows for extensive downstream derivatization (MW budget < 500).
Hydrogen Bond Donors (HBD) 1The sulfonamide NH can interact with hinge-region residues in kinases.
Hydrogen Bond Acceptors (HBA) 4Sulfonamide oxygens and pyrazole N2 provide multiple interaction vectors.
Topological Polar Surface Area 63.3 ŲIdeal for oral bioavailability; leaves room to add polar groups if needed.
Reactivity Handle Acidic NHEnables selective N-alkylation/arylation for library generation.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By utilizing thin-layer chromatography (TLC) and LC-MS tracking, researchers can confirm the success of the reaction in real-time. The choice of reagents prioritizes high atom economy and functional group tolerance [3].

Protocol A: Base-Mediated N-Alkylation (Library Generation)

Objective: To append diversity elements via the sulfonamide nitrogen targeting the P2/P3 subpockets of target proteins.

Reagents & Causality:

  • Solvent: N,N-Dimethylformamide (DMF). Why? As a polar aprotic solvent, DMF effectively solubilizes both the organic precursor and the inorganic base, accelerating the SN2 substitution.

  • Base: Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). Why? These mild bases selectively deprotonate the sulfonamide (pKa ~9.5) without causing base-catalyzed degradation of the substrate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (2.5 equiv, 2.5 mmol) portion-wise. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the sulfonamide anion.

  • Alkylation: Dropwise, add the desired alkyl halide (e.g., benzyl bromide or functionalized alkyl chloride) (1.2 equiv, 1.2 mmol).

  • Reaction & Monitoring: Heat the mixture to 60°C. Self-Validation: Monitor via LC-MS every 2 hours. The disappearance of the precursor mass (m/z 218 [M+H]+) and the appearance of the alkylated product mass confirms progression.

  • Workup: Once complete (typically 4-6 hours), cool to room temperature and quench with distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Cu-Catalyzed Ullmann-Type N-Arylation

Objective: To synthesize rigid, extended pharmacophores by coupling the sulfonamide with aryl iodides/bromides.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine the precursor (1.0 equiv), an aryl iodide (1.2 equiv), Copper(I) Iodide (0.1 equiv), and K2​CO3​ (2.0 equiv).

  • Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv) and anhydrous 1,4-dioxane (5 mL). Causality: DMEDA acts as a bidentate ligand, stabilizing the active Cu(I) species and preventing its disproportionation, which is critical for overcoming the high activation energy of sulfonamide arylation.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat at 110°C for 16 hours.

  • Workup: Cool, filter through a pad of Celite to remove copper salts, and concentrate. Purify via reverse-phase preparative HPLC.

Application & Target-Directed Synthesis

Table 2: Derivatization Strategies and Target Applications

Reaction TypeReagent AddedTarget ApplicationMechanistic Rationale
N-Alkylation Substituted Benzyl BromidesKeap1-Nrf2 PPI InhibitorsThe benzyl group occupies the hydrophobic P2 pocket, while the pyrazole anchors in P1 [3].
N-Arylation Heteroaryl Halides (e.g., Pyridines)Janus Kinase (JAK) InhibitorsThe extended rigid system mimics ATP, with the pyrazole acting as a hinge-binding motif.
Direct Use None (Unmodified Precursor)Carbonic Anhydrase (CA)The primary/secondary sulfonamide coordinates directly with the active-site Zn2+ ion [2].

Visualizations

Workflow Diagram: Precursor to Lead Compound

G A Precursor CAS: 1934407-93-8 B Base-Mediated N-Alkylation A->B Alkyl Halides K2CO3, DMF C Cu-Catalyzed N-Arylation A->C Aryl Halides CuI, Ligand D Library Generation B->D C->D E High-Throughput Screening D->E F Lead Optimization E->F

Fig 1. Synthetic workflow from the pyrazole-sulfonamide precursor to lead optimization.

Biological Intervention: JAK/STAT Pathway Inhibition

G Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus (Transcription) STAT->Nucleus Translocation Inhibitor Pyrazole-Sulfonamide Inhibitor Inhibitor->JAK Competitive Binding (ATP Pocket)

Fig 2. Disruption of the JAK/STAT signaling pathway by pyrazole-derived inhibitors.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabrouki, Y., Al-aizari, F. A., & Ansar, M. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134. Available at:[Link]

  • Aggarwal, M., & McKenna, R. (2012). "Update on Carbonic Anhydrase Inhibitors: A Patent Review (2008–2011)." Expert Opinion on Therapeutic Patents, 22(8), 903–915. Available at: [Link]

  • Davies, T. G., et al. (2020). "Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds." Journal of Medicinal Chemistry, 63(17), 9649-9677. Available at:[Link]

Application Notes and Protocols for High-Throughput Screening Assay Development Using (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic candidates.[1][2] This guide provides a comprehensive framework for the development and validation of a robust HTS assay using a novel pyrazole-sulfonamide compound, exemplified by (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide. As many pyrazole-containing compounds have been identified as protein kinase inhibitors, this document will proceed with a hypothetical kinase inhibition assay as the primary example.[3] The principles and protocols outlined herein are broadly applicable to other target classes and can be adapted by researchers, scientists, and drug development professionals.

Introduction: The Rationale for Pyrazole-Sulfonamides in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Coupled with the sulfonamide functional group, these molecules exhibit a wide range of biological activities, including anti-proliferative and enzyme-inhibitory effects.[4][5] The specific compound, (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, represents a novel chemical entity with the potential to interact with various biological targets. The development of a reliable HTS assay is the critical first step in elucidating its therapeutic potential.

The journey from a novel compound to a validated drug candidate is a multi-year, billion-dollar endeavor.[1] HTS significantly accelerates this process by enabling the screening of millions of compounds in a short timeframe.[1][2] This application note will guide the user through the essential stages of HTS assay development, from initial feasibility studies to full-scale validation, ensuring the generation of high-quality, reproducible data.

Pre-Development Considerations: Laying the Groundwork for a Successful HTS Campaign

Before embarking on full-scale assay development, several critical factors must be addressed to mitigate risks and ensure the project's success.

Target Identification and Mechanism of Action Hypothesis

While the specific target of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is yet to be elucidated, its structural motifs suggest potential activity as a kinase inhibitor. This hypothesis will guide the initial choice of assay technology. However, it is crucial to remain open to other possibilities and consider a panel of assays if resources permit.

Compound Characterization and Management
  • Purity and Identity: Confirm the purity and identity of the compound stock using analytical techniques such as NMR, LC-MS, and elemental analysis. Impurities can lead to false-positive or false-negative results.

  • Solubility: Determine the compound's solubility in DMSO, the most common solvent for compound libraries. Poor solubility can lead to precipitation and inaccurate concentration measurements.

  • Stability: Assess the compound's stability in solution under storage and assay conditions.[6] Repeated freeze-thaw cycles can degrade some compounds.[7]

Selection of Assay Technology

The choice of assay technology is dictated by the hypothesized target and the desired throughput. For a kinase inhibition assay, several platforms are available:

  • Biochemical Assays: These assays directly measure the activity of the purified enzyme. Common formats include:

    • Fluorescence Polarization (FP): Measures the binding of a fluorescently labeled tracer to the kinase.[8]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A sensitive method that measures the proximity of a donor and acceptor fluorophore.

    • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure ATP consumption as an indicator of kinase activity.

  • Cell-Based Assays: These assays measure the effect of the compound on kinase activity within a cellular context.[9] They offer greater physiological relevance but can be more complex to develop and interpret.[9] Examples include:

    • Reporter Gene Assays: Measure the expression of a reporter gene under the control of a promoter regulated by the kinase signaling pathway.

    • High-Content Imaging: Visualizes changes in cellular morphology or the localization of specific proteins following compound treatment.[9]

For this application note, we will focus on the development of a luminescence-based biochemical kinase assay due to its robustness, sensitivity, and ease of automation.

HTS Assay Development Workflow

The development of a robust HTS assay is an iterative process of optimization and validation. The following workflow provides a structured approach.

HTS_Assay_Development_Workflow cluster_A cluster_E cluster_H cluster_L A Phase 1: Feasibility & Optimization E Phase 2: Assay Miniaturization & Automation A->E Proceed if Feasible B Reagent Titration (Enzyme, Substrate, ATP) C Assay Condition Optimization (Incubation Time, Temperature) D DMSO Tolerance A_group H Phase 3: Pre-Screen Validation E->H Proceed if Automated F 384-well to 1536-well Format Transfer G Liquid Handler Performance Qualification E_group L Phase 4: Pilot Screen & Hit Confirmation H->L Proceed if Validated I Plate Uniformity (Z' Factor) J Signal Window & Variability K Reproducibility (Inter- & Intra-Day) H_group M Screening of a Small, Diverse Compound Set N Hit Confirmation & Dose-Response L_group

Caption: HTS Assay Development Workflow

Detailed Protocols

The following protocols are based on a hypothetical kinase assay using a luminescence-based readout in a 384-well plate format.

Protocol 1: Enzyme and Substrate Titration

Objective: To determine the optimal concentrations of kinase and substrate that yield a robust signal window and linear reaction kinetics.

Materials:

  • Purified Kinase (e.g., a tyrosine kinase)

  • Kinase Substrate (e.g., a biotinylated peptide)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Enzyme Titration:

    • Prepare a 2-fold serial dilution of the kinase in assay buffer, starting from a high concentration (e.g., 100 nM).

    • Add a fixed, excess concentration of substrate and ATP to each well.

    • Initiate the reaction and measure the luminescent signal at multiple time points (e.g., 0, 15, 30, 60 minutes) to determine the initial reaction velocity.

    • Plot the initial velocity versus enzyme concentration and select a concentration in the linear range of the curve.

  • Substrate Titration:

    • Using the optimal enzyme concentration determined above, perform a 2-fold serial dilution of the substrate.

    • Add a fixed, saturating concentration of ATP.

    • Measure the initial reaction velocity for each substrate concentration.

    • Plot the initial velocity versus substrate concentration and determine the Michaelis-Menten constant (Km). For the HTS assay, a substrate concentration of 2-3 times the Km is typically used.

Protocol 2: DMSO Tolerance

Objective: To determine the maximum concentration of DMSO that does not significantly affect assay performance.[6]

Procedure:

  • Prepare a series of assay buffers containing increasing concentrations of DMSO (e.g., 0% to 5% v/v).

  • Run the assay using the optimal enzyme and substrate concentrations in each DMSO-containing buffer.

  • Include both positive (no enzyme) and negative (no inhibitor) controls.

  • Calculate the Z' factor for each DMSO concentration.

  • Select the highest DMSO concentration that maintains a Z' factor ≥ 0.5.[10]

Protocol 3: Z' Factor Determination and Plate Uniformity

Objective: To assess the quality and robustness of the assay for HTS.[10]

Procedure:

  • Prepare a 384-well plate with alternating columns of positive (e.g., a known potent inhibitor) and negative (DMSO vehicle) controls.

  • Run the assay under the optimized conditions.

  • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

  • Calculate the Z' factor using the following formula:

    • Z' = 1 - (3σp + 3σn) / |μp - μn|

  • A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. A value below 0.5 suggests the assay is not robust enough for screening.

Data Presentation:

ParameterAcceptance CriteriaDay 1Day 2Day 3
Signal to Background (S/B) > 512.311.812.5
Coefficient of Variation (%CV) - Max Signal < 10%4.2%4.5%4.1%
Coefficient of Variation (%CV) - Min Signal < 10%5.1%4.9%5.3%
Z' Factor ≥ 0.50.780.750.79

Data Analysis and Hit Identification

A critical aspect of any HTS campaign is the rigorous statistical analysis of the data to identify true "hits" while minimizing false positives and false negatives.[11][12]

Data_Analysis_Workflow A Raw Data Acquisition B Data Normalization (% Inhibition) A->B C Quality Control (Z' per plate) B->C D Hit Selection (e.g., >3 SD from mean) C->D If Z' ≥ 0.5 E Hit Confirmation (Re-testing) D->E F Dose-Response Analysis (IC50 determination) E->F Confirmed Hits G Counter-Screening (Artifact identification) F->G H Validated Hits G->H Artifacts Removed

Sources

Application Notes and Protocols for the Chromatographic Purification of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is a novel heterocyclic compound featuring a substituted pyrazole core linked to a methanesulfonamide moiety. The molecular formula for this compound is C₇H₁₃N₃O₂S, and it has a molecular weight of 203.26 g/mol [1]. As with many sulfonamide-bearing compounds, it holds potential for applications in medicinal chemistry and drug development, where purity is a critical determinant of biological activity and safety. The synthesis of such molecules can often result in a crude mixture containing unreacted starting materials, reagents, and various byproducts. Therefore, a robust and efficient purification strategy is paramount to isolate the target compound at the high purity levels required for downstream applications.

This comprehensive guide provides detailed application notes and protocols for the chromatographic purification of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide. We will explore a multi-tiered approach, beginning with a primary, large-scale purification using flash chromatography, followed by high-resolution techniques such as preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for achieving final high purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth guide to the purification of this, and structurally related, pyrazole sulfonamide compounds.

Understanding the Target Molecule and Purification Challenges

Before delving into specific protocols, it is essential to understand the physicochemical characteristics of the target molecule that will govern its behavior during chromatographic separation.

  • Polarity : The molecule possesses both non-polar regions (ethyl and methyl groups) and polar functional groups (the sulfonamide and the pyrazole ring). The sulfonamide group, in particular, is a strong hydrogen bond donor and acceptor, which significantly increases the compound's polarity. Based on structurally similar compounds, the predicted octanol-water partition coefficient (LogP) is likely in the low to moderate range, suggesting intermediate polarity[2]. This makes the compound amenable to both normal-phase and reversed-phase chromatography.

  • Solubility : The compound is expected to have good solubility in polar organic solvents such as methanol, ethanol, acetonitrile, and ethyl acetate, and moderate solubility in dichloromethane. Its solubility in non-polar solvents like hexanes is likely to be low.

  • Potential Impurities : Based on common synthetic routes for pyrazole-4-sulfonamides, which often involve the sulfonation of a substituted pyrazole followed by amination[3], the primary impurities are likely to be:

    • Unreacted 1-ethyl-3,5-dimethyl-1H-pyrazole : A less polar starting material.

    • Residual sulfonating agents/byproducts : Highly polar and potentially acidic.

    • Positional isomers : If the sulfonation is not completely regioselective.

    • Over-alkylated or other side-reaction products .

The purification strategy must therefore be capable of separating the target compound from both less polar and more polar impurities.

Purification Strategy Workflow

A logical workflow is essential for efficient purification. The proposed strategy involves a two-stage process: an initial bulk purification followed by a final polishing step to achieve high purity.

Purification Workflow Crude_Sample Crude Synthesized Product (Target + Impurities) TLC_Analysis TLC Analysis (Solvent System Scouting) Crude_Sample->TLC_Analysis Flash_Chrom Stage 1: Flash Chromatography (Bulk Purification) TLC_Analysis->Flash_Chrom Optimized Eluent Purity_Check1 Purity Assessment (TLC, LC-MS) Flash_Chrom->Purity_Check1 Purity_Check1->Flash_Chrom Re-purify Combined_Fractions Combined Fractions (>90-95% Pure) Purity_Check1->Combined_Fractions Purity OK Final_Purification Stage 2: High-Resolution Purification (Prep-HPLC or Prep-SFC) Combined_Fractions->Final_Purification Purity_Check2 Final Purity Analysis (>99% Pure by HPLC/UPLC) Final_Purification->Purity_Check2 Purity_Check2->Final_Purification Re-purify Pure_Product Pure (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide Purity_Check2->Pure_Product Purity >99%

Caption: A two-stage workflow for purifying the target compound.

Stage 1: Flash Chromatography (Bulk Purification)

Flash chromatography is the workhorse for the initial, large-scale purification of organic compounds. Given the intermediate polarity of our target molecule, normal-phase chromatography on silica gel is the most direct and cost-effective approach.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is designed for the purification of gram-scale quantities of the crude product.

1. Thin-Layer Chromatography (TLC) for Method Development:

  • Objective : To determine the optimal solvent system for separation. The ideal system will show good separation between the target compound and its major impurities, with a target Rf value of approximately 0.25-0.35 for the desired product.

  • Procedure : a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various solvent systems. Good starting points include gradients of ethyl acetate (EtOAc) in hexanes or methanol (MeOH) in dichloromethane (DCM). d. Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate). e. Select the solvent system that provides the best separation and the target Rf value.

2. Sample Preparation and Loading:

  • Objective : To load the sample onto the column in a concentrated band for optimal separation.

  • Method A: Dry Loading (Recommended) a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH). b. Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to the solution. c. Evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This ensures that the sample is evenly distributed and avoids issues with strong sample solvents.

  • Method B: Wet Loading a. Dissolve the crude product in the minimum possible volume of the initial mobile phase or a slightly stronger solvent. If a stronger solvent is used, the volume must be kept very small to avoid compromising the separation.

3. Column Packing and Elution:

  • Procedure : a. Select a pre-packed silica gel column or pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 40-100 times the weight of the crude sample. b. Equilibrate the column with the initial, low-polarity mobile phase (e.g., 10% EtOAc in hexanes) for at least 3-5 column volumes. c. Carefully add the dry-loaded sample powder to the top of the column bed, or inject the wet-loaded sample. d. Begin elution with the mobile phase, starting with the composition determined by TLC. A gradient elution, where the percentage of the polar solvent is gradually increased, is often most effective for complex mixtures. e. Collect fractions and monitor the elution of the product using TLC or an inline UV detector. f. Combine the fractions containing the pure product and evaporate the solvent to yield the purified compound.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase, cost-effective, and suitable for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolGradients of these systems offer a wide polarity range to elute the target while separating impurities.[4]
Sample Loading Dry LoadingPrevents band broadening caused by strong dissolution solvents and improves resolution.
Detection TLC, UV (254 nm)Pyrazole ring is UV active, allowing for easy monitoring of fractions.

Stage 2: High-Resolution Purification (Purity >99%)

For applications requiring very high purity, such as in vitro/in vivo studies or for use as an analytical standard, a secondary purification step using preparative HPLC or SFC is recommended.

Protocol 2: Reversed-Phase Preparative HPLC

Reversed-phase HPLC separates compounds based on their hydrophobicity. It is an excellent orthogonal technique to normal-phase flash chromatography.

1. Analytical Method Development:

  • Objective : To develop a separation method on an analytical scale that can be scaled up to a preparative scale.

  • Procedure : a. Dissolve a small sample of the product from Stage 1 in the mobile phase. b. Inject onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm). c. Screen different mobile phase compositions, typically a gradient of acetonitrile or methanol in water. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for acidic or basic compounds[5]. d. Optimize the gradient to achieve baseline separation of the target compound from any remaining impurities.

2. Scale-Up to Preparative HPLC:

  • Procedure : a. Select a preparative C18 column with the same stationary phase chemistry as the analytical column. The column diameter will depend on the amount of sample to be purified (e.g., 21.2 mm or 50 mm ID). b. Adjust the flow rate and gradient time according to the column dimensions to maintain a similar separation profile. c. Dissolve the sample in a solvent compatible with the mobile phase (e.g., DMSO or the initial mobile phase) at a concentration that avoids precipitation. d. Perform the purification, collecting fractions corresponding to the target peak. e. Combine the pure fractions, and remove the organic solvent. Lyophilization is often used to remove the aqueous mobile phase and yield the final, high-purity product.

ParameterRecommended SettingRationale
Stationary Phase C18-bonded SilicaIndustry standard for reversed-phase, offering excellent retention for moderately polar compounds.
Mobile Phase Water/Acetonitrile or Water/Methanol with 0.1% Formic AcidProvides good selectivity for a wide range of compounds. Formic acid improves peak shape.[5]
Detection UV (typically at λmax of the compound)Allows for precise fraction collection based on the elution of the target peak.
Protocol 3: Preparative Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase technique that uses supercritical CO₂ as the main mobile phase. It offers several advantages over HPLC, including faster separations, reduced organic solvent consumption, and easier product recovery[6][7].

1. Analytical Method Development:

  • Objective : To find a suitable stationary phase and co-solvent combination for the separation.

  • Procedure : a. Screen a variety of achiral stationary phases (e.g., silica, diethylamine, pyridyl amide) on an analytical SFC system[8]. b. Use a polar organic solvent, typically methanol, as the co-solvent (modifier) with supercritical CO₂. c. For highly polar compounds, adding a small percentage of water (1-5%) to the methanol co-solvent can improve peak shape and retention[9][10]. d. Optimize the co-solvent gradient and back-pressure to achieve the best separation.

2. Scale-Up to Preparative SFC:

  • Procedure : a. Choose a preparative column with the same stationary phase that provided the best analytical separation. b. Scale the flow rate and injection volume according to the larger column dimensions. c. Dissolve the sample in a suitable solvent (e.g., methanol or a DMSO/methanol mixture). d. Perform the purification. The CO₂ evaporates upon depressurization, leaving the purified compound dissolved in a small volume of the co-solvent, which simplifies the final product isolation[7].

ParameterRecommended SettingRationale
Stationary Phase Pyridyl Amide or other polar achiral phaseThese phases offer unique selectivity in SFC for polar and heterocyclic compounds[8].
Mobile Phase Supercritical CO₂ with Methanol Modifier (and optionally 1-5% water)Provides fast and efficient separations. Water additive enhances elution of polar compounds[9][10].
Detection UV, Mass Spectrometry (MS)Mass-directed fraction collection ensures high purity of the isolated product[8].

Method Selection Logic

The choice between preparative HPLC and SFC for the final purification step depends on the specific needs of the researcher and the nature of the remaining impurities.

Method Selection Input Product from Flash Chromatography (>90-95% Pure) Decision Key Considerations Input->Decision Prep_HPLC Preparative HPLC Decision->Prep_HPLC Throughput less critical; Aqueous-soluble impurities Prep_SFC Preparative SFC Decision->Prep_SFC High throughput needed; 'Green' process desired Reason_HPLC1 Well-established & widely available Prep_HPLC->Reason_HPLC1 Reason_HPLC2 Excellent for polar impurities Prep_HPLC->Reason_HPLC2 Reason_HPLC3 Aqueous workup required Prep_HPLC->Reason_HPLC3 Reason_SFC1 Faster separation & higher throughput Prep_SFC->Reason_SFC1 Reason_SFC2 Reduced organic solvent use ('Green' chemistry) Prep_SFC->Reason_SFC2 Reason_SFC3 Easier product recovery (less solvent to evaporate) Prep_SFC->Reason_SFC3

Caption: Decision tree for selecting the final high-resolution purification method.

Conclusion

The successful purification of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide relies on a systematic, multi-stage chromatographic approach. An initial bulk purification via normal-phase flash chromatography effectively removes major impurities, yielding a product of intermediate purity. For applications demanding the highest level of purity, subsequent purification by either reversed-phase preparative HPLC or preparative SFC is essential. The choice between these high-resolution techniques will depend on available instrumentation, throughput requirements, and environmental considerations. By following the detailed protocols and strategic workflow outlined in this guide, researchers can confidently and efficiently isolate the target compound with the purity required for rigorous scientific investigation.

References

  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatography A, 1442, 1-13. [Link not available from search, refer to journal for access]
  • Waters Corporation. (n.d.). Preparative SFC Method Development. Available at: [Link]

  • Liu, J., et al. (2013, March 17). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC International. Available at: [Link]

  • De la Torre, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9576-9586. Available at: [Link]

  • Naimi, D., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • De la Torre, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9576-9586. Available at: [Link]

  • Naimi, D., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link] [Link provided is a general search link, specific document may require further navigation]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • Google Patents. (2018). US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate....
  • U.S. Environmental Protection Agency. (2025, October 15). Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate. CompTox Chemicals Dashboard. Available at: [Link]

  • Reddy, M. R., et al. (2015). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 20(8), 15368-15385. Available at: [Link]

  • Glidewell, C., et al. (2011). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2427. Available at: [Link]

  • Papanikolaou, A., et al. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(6), 1334. Available at: [Link]

  • NextSDS. (n.d.). (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-METHANOL — Chemical Substance Information. Available at: [Link]

  • Yilmaz, I., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. Available at: [Link]

  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. [Link not available from search, refer to Agilent for access]

Sources

Troubleshooting & Optimization

Troubleshooting poor aqueous solubility of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide (CAS: 1934407-93-8).

As a highly specific heterocyclic building block, this compound presents classic "brick dust" and "grease" solubility challenges. The 1-ethyl-3,5-dimethylpyrazole core is highly lipophilic (driving hydrophobic exclusion from water), while the methanesulfonamide moiety acts as a strong hydrogen bond donor/acceptor, creating a rigid, high-energy crystal lattice.

This guide is designed for drug development professionals and provides field-proven, mechanistically grounded troubleshooting strategies to overcome both kinetic and thermodynamic solubility bottlenecks.

PART 1: Mechanistic Diagnostics (The "Why")

Before altering your protocols, it is critical to diagnose why your compound is precipitating. Solubility failure generally falls into two categories:

  • Kinetic Solubility Failure (In Vitro Assays): Occurs when the compound is dissolved in a universal solvent (like DMSO) and rapidly diluted into an aqueous buffer. The sudden spike in water concentration causes supersaturation, leading to rapid nucleation and precipitation.

  • Thermodynamic Solubility Failure (In Vivo Formulation): Occurs when the solid crystalline compound cannot break its lattice energy to dissolve in gastrointestinal fluids or aqueous vehicles, leading to poor oral bioavailability.

SolubilityTroubleshooting N1 Poor Aqueous Solubility Detected N2 Identify Assay Type N1->N2 N3 In Vitro Biochemical Assay (Kinetic Issue) N2->N3 N4 In Vivo PK/Efficacy (Thermodynamic Issue) N2->N4 N5 Step-Down Dilution (DMSO -> Tween-80 -> Buffer) N3->N5 N6 Formulation Strategy N4->N6 N7 Amorphous Solid Dispersion (Ball Milling with PEG) N6->N7 Solid Dose N8 Inclusion Complex (HP-β-CD) N6->N8 Liquid Dose

Caption: Decision tree for resolving kinetic and thermodynamic solubility bottlenecks.

PART 2: Troubleshooting Guides & Experimental Protocols

Scenario A: Precipitation During In Vitro Assay Dilution

Symptoms: High variability in IC50 values, visible cloudiness in microplates, or flat dose-response curves. Causality: Direct dilution from 100% DMSO into PBS (pH 7.4) causes "solvent shock." The lipophilic pyrazole core undergoes hydrophobic collapse before the methanesulfonamide group can establish hydrogen bonds with the surrounding water.

Protocol 1: Step-Down Kinetic Solubilization Workflow This protocol utilizes an intermediate surfactant step to lower the surface tension and prevent nucleation, a standard practice for 1.

  • Step 1: Prepare a 10 mM master stock of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide in 100% anhydrous DMSO.

  • Step 2: Prepare an intermediate "working stock" plate by diluting the master stock into a cosolvent mixture (e.g., 10% DMSO + 0.1% Tween-80 in assay buffer). Causality: The surfactant micelles shield the lipophilic ethyl/methyl groups during the transition.

  • Step 3: Transfer the intermediate stock to the final assay plate to achieve a target concentration of ≤250 μM with a final DMSO concentration of ≤2.5%.

  • Step 4 (Self-Validation): Incubate an aliquot of the final assay matrix at 25 °C under shaking for 24 hours. Centrifuge at 21,100 × g for 30 minutes. Analyze the supernatant via LC-MS/MS or UV-Vis to confirm the true dissolved concentration matches your nominal concentration.

Scenario B: Poor Bioavailability in Animal Models

Symptoms: Low plasma exposure (Cmax and AUC) following oral (PO) or intraperitoneal (IP) administration. Causality: The methanesulfonamide group forms a highly stable, hydrogen-bonded crystal lattice. In the GI tract, the thermodynamic energy required to break this lattice exceeds the solvation energy provided by the aqueous environment.

Protocol 2: Mechanochemical Amorphous Solid Dispersion (ASD) To overcome lattice energy, we must convert the crystalline compound into an amorphous state. We adapt this protocol from successful solubilization strategies used for2.

  • Step 1: Weigh the pyrazole methanesulfonamide and Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:5 molar ratio. Causality: HP-β-CD provides a hydrophobic cavity for the pyrazole core while its hydrophilic exterior interacts with water.

  • Step 2: Transfer the physical mixture to a planetary ball mill (agate jar with agate balls).

  • Step 3: Mill at 400 RPM for 60 minutes at ambient temperature. Pause every 15 minutes to prevent thermal degradation of the sulfonamide group.

  • Step 4 (Self-Validation): Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on the resulting powder. The complete disappearance of the sharp crystalline melting endotherm in the DSC trace validates successful conversion to an amorphous inclusion complex.

PART 3: Quantitative Data & Formulation Strategies

The table below summarizes the expected solubility enhancements based on empirical data from structurally analogous methanesulfonamides and pyrazole derivatives [1, 2].

Formulation VehicleSolubilization MechanismExpected Solubility IncreaseOptimal Application
PBS (pH 7.4) Baseline (Unionized state)1x (Typically < 0.05 mg/mL)Baseline reference
2.5% DMSO + PBS Cosolvent (Kinetic stabilization)5x - 10xIn vitro biochemical screening
20% HP-β-CD (Aqueous) Host-Guest Inclusion Complex50x - 100xIV / IP dosing in rodents
Ball-milled ASD (PEG4000) Amorphous state / Lattice disruption150x - 200xPO dosing (Capsule/Suspension)

PART 4: Frequently Asked Questions (FAQs)

Q: The methanesulfonamide group has an acidic proton. Can I just raise the pH of my buffer to dissolve the compound? A: While the methanesulfonamide (-NHSO2CH3) proton is weakly acidic, its pKa is typically between 8.5 and 10.0. Raising the buffer pH to >10 will ionize the molecule and force dissolution, but this is not physiologically relevant. If you use a high-pH stock and dilute it into a pH 7.4 assay, the compound will immediately re-protonate and crash out as a fine precipitate.

Q: Why does my compound dissolve perfectly in pure PEG400, but precipitate immediately when injected in vivo? A: PEG400 is a water-miscible cosolvent. Upon injection, the PEG400 rapidly diffuses away from the injection site into the systemic circulation. Because the (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is highly lipophilic, it is left behind in the aqueous tissue fluid without its solvent, causing it to precipitate (often causing local tissue irritation). To prevent this, use micellar formulations (e.g., Cremophor EL / Tween 80) or 3 that trap the molecule and release it slowly upon dilution.

Q: Does heating the aqueous buffer help with dissolution? A: Heating increases thermodynamic solubility temporarily. However, once the solution cools back to room temperature (25 °C) or physiological temperature (37 °C), the solution becomes supersaturated. The compound will eventually nucleate and crystallize, often ruining long-term assays (e.g., 48-hour cell culture incubations). Always rely on chemical solubilizers rather than thermal energy.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.National Center for Biotechnology Information (PMC).
  • Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide.MDPI.

Sources

Technical Support Center: Synthesis of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following content is structured in a question-and-answer format to directly address common challenges encountered during this synthesis, ensuring scientific integrity and providing actionable insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is consistently low. What are the most likely causes and how can I address them?

Low yields in this multi-step synthesis can arise from issues in either the formation of the pyrazole core or the subsequent sulfonylation step. Let's break down the potential culprits in the likely synthetic sequence.

Likely Synthetic Route:

The synthesis of the target compound likely proceeds in two main stages:

  • Formation of the Pyrazole Core: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole.

  • Sulfonylation: Introduction of the methanesulfonamide group at the 4-position of the pyrazole ring.

Troubleshooting Workflow for Low Yield

Caption: Initial troubleshooting workflow for low yield.

Part 1: Issues in Pyrazole Ring Formation

The formation of 1-ethyl-3,5-dimethyl-1H-pyrazole is typically achieved through the condensation of acetylacetone (2,4-pentanedione) with ethylhydrazine.[1] While generally a high-yielding reaction, problems can still occur.

  • Cause 1: Purity of Ethylhydrazine. Ethylhydrazine can degrade over time. If it is impure or has been stored improperly, the yield of the cyclization reaction will be compromised.

    • Solution: Use freshly opened or distilled ethylhydrazine.

  • Cause 2: Reaction Conditions. While the reaction is often robust, suboptimal conditions can lower the yield.

    • Solution: A common procedure involves refluxing acetylacetone and hydrazine hydrate in ethanol.[1] Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).

Part 2: Issues in the Sulfonylation Step

This is the more challenging step and often the primary source of low yield. A plausible route involves the chlorosulfonation of the pre-formed 1-ethyl-3,5-dimethyl-1H-pyrazole to form the corresponding sulfonyl chloride, followed by amination.

  • Cause 1: Hydrolysis of the Sulfonylating Agent and Intermediate. Chlorosulfonic acid and the resulting 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride are highly sensitive to moisture.[2] Hydrolysis leads to the formation of the corresponding sulfonic acid, which is unreactive towards amination.[3]

    • Solution:

      • Thoroughly oven-dry all glassware before use.

      • Use anhydrous solvents.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Cause 2: Inefficient Chlorosulfonation. The reaction of the pyrazole with chlorosulfonic acid can be aggressive and may lead to side products if not controlled. Pyrazoles are aromatic and can undergo electrophilic substitution at the C4 position.[4]

    • Solution:

      • Slowly add the pyrazole to a solution of chlorosulfonic acid in a suitable solvent like chloroform at low temperatures (e.g., 0 °C) to control the reaction's exothermicity.[5]

      • After the initial reaction, treatment with thionyl chloride can help convert any sulfonic acid formed back to the desired sulfonyl chloride.

  • Cause 3: Ineffective Amination of the Sulfonyl Chloride. The reaction of the sulfonyl chloride with an amine source (like ammonia or an amine equivalent) to form the sulfonamide is a critical step.

    • Solution:

      • Choice of Base: A base is crucial to neutralize the HCl generated during the reaction.[3] Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. An excess of the base (typically 1.5-2 equivalents) is often used.[3][5]

      • Stoichiometry: Ensure the correct ratio of the sulfonyl chloride and the amine source. Typically, equimolar amounts or a slight excess of the amine are used.[3]

      • Temperature Control: Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C to manage the reaction's exothermicity.[3] Then, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.[3]

Q2: I am observing the formation of a significant amount of a water-soluble byproduct that I suspect is the sulfonic acid. How can I prevent this?

The formation of sulfonic acid is a clear indicator of the hydrolysis of your sulfonyl chloride intermediate.

  • Primary Cause: Presence of water in the reaction.[2]

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware: Ensure all flasks, dropping funnels, and stir bars are oven-dried (e.g., at 120 °C for several hours) and cooled under a stream of inert gas or in a desiccator.

    • Anhydrous Solvents: Use commercially available anhydrous solvents or dry your solvents using standard procedures (e.g., distillation over a suitable drying agent).

    • Inert Atmosphere: As previously mentioned, running the reaction under a nitrogen or argon atmosphere is highly recommended to prevent atmospheric moisture from entering the reaction vessel.[3]

    • Dry Reagents: Ensure your amine and base are free of water.

Q3: The purification of the final product is difficult, and I have contamination with unreacted starting materials. What are the best purification strategies?

Effective purification is key to obtaining a high-purity product.

  • Workup Procedure:

    • After the reaction is complete (as determined by TLC or LC-MS), quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.[2]

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid salt), and finally with brine.[3]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Purification Techniques:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often an effective method for purification.

    • Silica Gel Chromatography: For more challenging purifications or if the product is an oil, column chromatography on silica gel is the method of choice.[6][7] A gradient of ethyl acetate in hexanes is a common starting point for eluting sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
  • To a stirred solution of chlorosulfonic acid (e.g., 5 equivalents) in chloroform under a nitrogen atmosphere at 0 °C, slowly add 1-ethyl-3,5-dimethyl-1H-pyrazole (1 equivalent) dissolved in chloroform.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 60 °C) for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench it by pouring it onto ice.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide
  • Dissolve the crude 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of the amine source (e.g., aqueous ammonia, approximately 2-3 equivalents) and a base like triethylamine (1.5 equivalents) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and add the sulfonyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.[3][5]

  • Upon completion, proceed with the aqueous workup and purification as described in Q3.

Data Summary

Table 1: Effect of Base and Solvent on Sulfonamide Formation Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Approximate Yield (%)
1Triethylamine (1.5)DCM0 to RT16Good to Excellent
2Pyridine (2.0)DCM0 to RT12Good
3DIPEA (1.5)THF0 to RT16Good to Excellent
4K₂CO₃ (2.0)AcetonitrileRT to 5024Moderate
5LiOH·H₂O (0.5)Various0-5< 0.5Potentially Excellent[8]

Note: Yields are illustrative and will vary based on substrate and precise conditions.

Visualized Synthesis and Troubleshooting

Core Reaction Pathway

Caption: General synthetic route.

Troubleshooting Logic Diagram

G cluster_start Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Corrective Actions cluster_end Desired Outcome start Low Yield or Impurities reagent_quality Reagent Quality Check (Moisture, Purity) start->reagent_quality reaction_conditions Reaction Condition Review (Temp, Time, Stoichiometry) start->reaction_conditions workup_purification Workup & Purification Procedure Check start->workup_purification dry_reagents Use Anhydrous Reagents & Solvents reagent_quality->dry_reagents optimize_conditions Optimize Reaction Parameters reaction_conditions->optimize_conditions refine_purification Refine Workup & Purification Protocol workup_purification->refine_purification end_node Improved Yield and Purity dry_reagents->end_node optimize_conditions->end_node refine_purification->end_node

Caption: Logical troubleshooting flow.

References

  • Patil, S. S., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Scientific Reports, 15(1), 1-10.
  • Wang, F., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
  • Nguyen, T. B., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. The Journal of Organic Chemistry, 85(8), 5308-5315.
  • Pattan, S. R., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-7.
  • Özdemir, A., et al. (n.d.).
  • Liu, T., & Mao, M. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.
  • Shah, S., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 11, 1234567.
  • Reddy, M. S., et al. (2023).
  • Arshad, N., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-232.
  • Xu, F., et al. (2013). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 5(1), 123-130.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles.
  • Reddy, M. S., et al. (2023).
  • Han, S., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(48), 8453-8456.
  • Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology, 12(1), 1-10.
  • Ianni, F., et al. (2025).
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  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1698.
  • Ghorbani-Vaghei, R., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(1), 1-10.
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Technical Support Center: HPLC Optimization for (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development and Troubleshooting Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide .

Because this molecule contains both a weakly basic pyrazole ring and a weakly acidic methanesulfonamide group, its chromatographic behavior is highly sensitive to mobile phase conditions. This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and targeted troubleshooting.

Part 1: Core Troubleshooting FAQs

Q1: Why am I observing severe peak tailing (Asymmetry > 1.5) for this compound? A: Classical peak tailing in RP-HPLC is overwhelmingly caused by strong secondary ionic interactions between basic analytes and residual ionized silanols ( −Si−O− ) on the silica surface[1]. The pyrazole nitrogen in your analyte has a pKa​ of approximately 2.5. If your mobile phase pH drops below 3.0, the pyrazole ring becomes protonated (cationic). Concurrently, low-purity "Type-A" silica contains acidic silanols that ionize above pH 4.0[2]. This creates a strong cation-exchange retention mechanism that competes with hydrophobic retention, smearing the peak. Solution: Shift the mobile phase pH to 5.0 using a 10–25 mM ammonium acetate buffer to suppress pyrazole protonation, ensuring the molecule remains neutral[2]. Alternatively, switch to an ultra-high purity, heavily end-capped C18 column.

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A: While ACN has a higher elution strength and lower viscosity, Methanol is highly recommended for this specific compound. Methanol is a strong proton donor and acceptor, allowing it to effectively solvate the methanesulfonamide group via hydrogen bonding[3]. Furthermore, if you are using a Phenyl-hexyl stationary phase to exploit π−π interactions with the pyrazole ring, ACN's nitrile bond can actively disrupt these π−π interactions between the stationary phase and the analyte. Methanol preserves these interactions, yielding superior selectivity[3].

Q3: How do I prevent retention time shifts across a long sequence? A: Retention time drift is frequently caused by insufficient buffer capacity or slow column equilibration[4]. Ensure your buffer concentration is on the "plateau" of effectiveness (typically 10–25 mM) to maintain a constant ionization state[2]. Additionally, if your method uses less than 5% organic modifier to retain this relatively polar molecule, standard C18 chains can undergo "phase collapse" (dewetting), leading to sudden drops in retention[4]. Use an aqueous-stable (polar-embedded) column if highly aqueous conditions are required.

Troubleshooting Tailing Peak Tailing (As > 1.2) Check Check Mobile Phase pH Tailing->Check LowPH pH < 3.0 (Protonated Pyrazole) Check->LowPH Silanol Active Silanols (Type-A Silica) Check->Silanol Sol1 Increase pH to 5.0 LowPH->Sol1 Sol2 Use End-Capped Column Silanol->Sol2

Diagnostic logic tree for resolving peak tailing in pyrazole-based analyte chromatography.

Part 2: Self-Validating Method Development Protocol

A robust protocol must validate itself during execution. This methodology utilizes a dead-volume marker and mathematical gating to ensure the physical chemistry of the separation is sound before proceeding to validation[5].

Step 1: System Preparation & Void Volume ( t0​ ) Determination

Causality: You cannot accurately measure hydrophobic retention without knowing the system's void volume. Analytes that do not interact with the stationary phase elute at t0​ [1].

  • Purge the HPLC system with 50:50 Water:MeOH.

  • Inject 1 µL of 0.1 mg/mL Uracil (an unretained marker in RP-HPLC).

  • Record the elution time as t0​ . All subsequent analyte retention times ( tR​ ) must yield a capacity factor ( k′=t0​tR​−t0​​ ) between 2.0 and 10.0[1].

Step 2: pH Scouting & Ionization Control

Causality: The primary mechanism of retention in RP chromatography is hydrophobic interaction. Ionizing compounds behave as polar species, reducing retention and causing tailing[3].

  • Prepare Mobile Phase A1: 20 mM Potassium Phosphate, adjusted to pH 2.5.

  • Prepare Mobile Phase A2: 20 mM Ammonium Acetate, adjusted to pH 5.0.

  • Run identical gradient profiles (5% to 95% MeOH over 15 mins) using A1, then A2.

  • Self-Validation Gate: Calculate the peak asymmetry factor ( As​ ). If As​ at pH 2.5 > 1.2, the pyrazole is actively interacting with silanols. Lock the method to pH 5.0 to maintain the analyte in a neutral state.

Step 3: Isocratic Fine-Tuning
  • Based on the gradient elution time from Step 2, calculate the exact % organic at the time of elution.

  • Set the HPLC to isocratic mode at this calculated % organic.

  • Adjust the organic modifier in 5% increments until the capacity factor ( k′ ) is approximately 4.0.

HPLC_Workflow A 1. Method Scouting (Gradient C18) B 2. pH Optimization (Buffer pH 4.5-5.5) A->B C 3. Modifier Selection (MeOH vs ACN) B->C D 4. Isocratic Tuning (Adjust % Organic) C->D E 5. Validation (As < 1.2) D->E

Step-by-step RP-HPLC method optimization workflow for pyrazole-sulfonamide derivatives.

Part 3: Quantitative Data & System Suitability Targets

To ensure method reproducibility across different laboratories, benchmark your final method against the following quantitative parameters.

Table 1: Critical Method Parameters & Justifications

ParameterAcceptable RangeTarget ValueMechanistic Justification
Mobile Phase pH 4.0 – 6.05.0Keeps both the pyrazole and sulfonamide groups in their neutral, un-ionized states[3].
Buffer Concentration 10 – 25 mM20 mMOperates on the concentration "plateau" to stabilize retention and suppress silanol ionization[2].
Asymmetry ( As​ ) 0.9 – 1.21.0Values > 1.2 indicate active secondary interactions (e.g., cation exchange with silanols)[1].
Capacity Factor ( k′ ) 2.0 – 10.04.0Ensures adequate hydrophobic interaction without excessive band broadening[1].

Table 2: Organic Modifier Selectivity Matrix

ModifierElution StrengthH-Bonding Capability π−π Disruption PotentialRecommendation
Methanol ModerateStrong Donor/AcceptorLowPrimary Choice: Solvates sulfonamides well and preserves column π−π interactions[3].
Acetonitrile HighVery Weak AcceptorHighSecondary: May disrupt interactions if using a Phenyl-Hexyl stationary phase[3].

References

  • Source: ACE HPLC (hplc.eu)
  • Source: LCMS.
  • Reversed Phase HPLC Method Development (Capacity Factor & Asymmetry)
  • Source: YMC CO., LTD.
  • Reversed Phase HPLC Method Development (Solvent Selectivity & pH)

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Technical Support Center: Ensuring the Stability of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound, with a specific focus on preventing thermal degradation. Our goal is to provide you with the causal understanding and practical protocols necessary to ensure the integrity and stability of your valuable research materials.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide.

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: The primary factors that can compromise the stability of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide are elevated temperature, moisture, oxygen, and light.[1]

  • Temperature: Higher temperatures provide the activation energy needed to initiate and accelerate degradation reactions, such as the cleavage of the sulfonamide group or oxidation.[1][2]

  • Moisture: Water can act as a reactant in hydrolytic degradation pathways. The sulfonamide functional group can be susceptible to hydrolysis, and absorbed moisture can also facilitate other reactions.[1][3] High humidity, especially above 60%, can also create an environment conducive to microbial growth.[1]

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation, which may manifest as discoloration (e.g., browning) of the compound.[4][5] This process can be accelerated by heat and light.[6][7]

  • Light: Exposure to UV or visible light can provide the energy to break chemical bonds, a process known as photolysis.[6] Compounds with aromatic rings, like pyrazole, can be susceptible to photodegradation.

Q2: My solid sample of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is showing a slight yellow or brown discoloration. What does this indicate?

A2: A yellow or brown discoloration in a previously white or off-white solid is a common indicator of chemical degradation, most frequently due to oxidation.[4] This suggests that the compound has been exposed to oxygen, and this process may have been accelerated by elevated temperatures or light exposure.[1][4] While the compound may not be fully degraded, its purity is compromised. It is crucial to perform analytical validation (See Troubleshooting Guide below) before using the material in any experiment.

Q3: What are the ideal long-term storage conditions for this compound to prevent thermal degradation?

A3: To maximize shelf-life and prevent degradation, (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) or frozen (-20°C).[4] Lower temperatures significantly slow the rate of all chemical degradation pathways.[1]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen). This displaces oxygen and prevents oxidative degradation.[4][7]

  • Moisture Control: In a desiccated environment. Store the vial inside a desiccator or use a container with a desiccant pack.[1][6]

  • Light Protection: In an amber glass vial or a container wrapped in aluminum foil to protect it from light.[1][6]

Q4: Can I store the compound in a solvent? How does that affect its stability?

A4: Storing the compound in solution is generally not recommended for long-term storage due to an increased risk of degradation. Solvents can facilitate hydrolytic degradation and other reactions. If you must store solutions, they should be prepared fresh. For short-term storage, use a dry, aprotic solvent, store at -20°C or -80°C, and purge the vial headspace with an inert gas before sealing. The stability in any specific solvent should be experimentally verified.

Troubleshooting Guide: Investigating Suspected Degradation

If you suspect your sample of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide has degraded, a systematic approach is necessary to confirm its integrity.

Step 1: Visual and Physical Inspection
  • Color Change: Note any deviation from the original color. As mentioned, browning or yellowing is a key sign of oxidation.[4]

  • Clumping: The absorption of moisture can cause fine powders to clump or stick together, indicating improper storage in a non-desiccated environment.[1]

  • Incomplete Dissolution: If the compound does not fully dissolve in a solvent in which it was previously known to be soluble, this may indicate the formation of insoluble degradation products.

Step 2: Analytical Confirmation of Purity

Visual inspection is not sufficient. Quantitative analysis is required to determine the purity of the compound and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol 1: Purity Assessment by HPLC-UV

  • Standard Preparation: Prepare a stock solution of a trusted, high-purity reference standard of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the suspect sample at the exact same concentration as the reference standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the pure compound (e.g., 220-250 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the suspect sample.

    • Interpretation: Compare the chromatograms. A loss of purity in the suspect sample will be evident by a decrease in the main peak's area and the appearance of new peaks (impurities) at different retention times. The purity can be calculated based on the relative peak areas.

Step 3: Interpreting the Results

If the HPLC analysis confirms the presence of new peaks, it validates the degradation of your compound. For further investigation into the identity of these degradants, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended, as they can provide molecular weight information for the impurity peaks.[8][9]

Troubleshooting Degradation: A Logical Workflow

The following diagram outlines the decision-making process when faced with potential compound degradation.

TroubleshootingWorkflow Observation Observation: Sample shows discoloration, clumping, or poor solubility. Analytical Action: Perform Analytical Purity Check (e.g., HPLC-UV Protocol 1) Observation->Analytical Suspicion of Degradation Decision Decision: Is Purity < 95% OR Are degradation peaks present? Analytical->Decision Obtain Purity Data Quarantine Result: Quarantine Lot Do not use in experiments. Procure new material. Decision->Quarantine Yes Proceed Result: Compound is Stable Proceed with experiment. Re-evaluate storage conditions. Decision->Proceed No DegradationFactors Compound (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide (Stable State) Degraded Degradation Products (Impurities, Loss of Potency) Compound->Degraded Degradation Pathways Heat Elevated Temperature (>25°C) Heat->Compound Thermolysis Oxygen Atmospheric Oxygen Oxygen->Compound Oxidation Moisture Humidity / Water (>40% RH) Moisture->Compound Hydrolysis Light UV / Visible Light Light->Compound Photolysis

Figure 2. Key environmental factors leading to compound degradation.
Protocol 2: Recommended Long-Term Storage
  • Aliquot: Upon receiving the compound, if it is a large quantity, aliquot it into smaller, single-use amounts in appropriate vials. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Select Vials: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal. [1]3. Inert Atmosphere: Place the open vials in a glove box or use a manifold to flush them with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace all oxygen.

  • Seal: Tightly seal the vials immediately after flushing. For extra protection, wrap the cap-vial interface with parafilm.

  • Label: Ensure all vials are clearly labeled with the compound name, date, and storage conditions. [10][11]6. Store: Place the sealed vials in a designated, labeled box inside a freezer (-20°C) that is not subject to frequent temperature fluctuations (i.e., not a frost-free freezer, which has temperature cycles).

Protocol 3: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance, as recommended by ICH guidelines. [12][13]It deliberately exposes the compound to harsh conditions to identify likely degradation pathways and products. This is a crucial step in developing stability-indicating analytical methods. [14][15]

  • Objective: To intentionally degrade the compound to a target level (typically 5-20%) under various stress conditions. [12]2. Setup:

    • Prepare several samples of the compound, both as a solid and in a solution.

    • Include a control sample stored under ideal conditions (-20°C, inert, dark).

    • Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C). [12][15] * Humidity Stress: Place samples in a humidity chamber at elevated temperature and relative humidity (e.g., 40°C / 75% RH). [1] * Photolytic Stress: Expose samples to a controlled light source as per ICH Q1B guidelines. [16]Include a dark control (sample wrapped in foil) to differentiate between light- and heat-induced degradation.

    • Oxidative Stress: Treat a solution of the compound with a dilute solution of hydrogen peroxide. [7]3. Time Points: Pull samples at various time points (e.g., 1, 3, 7, 14 days).

  • Analysis: Analyze all stressed samples and the control using a validated, stability-indicating HPLC method (as in Protocol 1).

  • Outcome: This study will reveal whether the compound is more susceptible to heat, light, or humidity, allowing you to refine storage and handling protocols. It also generates the degradation products needed to prove your analytical method can separate them from the parent compound. [13]

Summary of Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Reduces the kinetic rate of chemical reactions. [1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen. [4]
Humidity Desiccated / Dry EnvironmentPrevents hydrolytic degradation and physical changes like clumping. [1]
Light Amber Vial or Foil-Wrapped ContainerProtects against photodegradation. [6]
Container Tightly Sealed Glass Vial with PTFE LinerEnsures an inert and impermeable barrier to the environment. [10]
Handling Aliquot into single-use quantitiesMinimizes exposure of the bulk material to ambient conditions.

By adhering to these guidelines and employing a systematic, analytical approach to stability, researchers can ensure the integrity of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, leading to more reliable and reproducible experimental outcomes.

References
  • ICH. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • LUPU, M. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Precise Thermal. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Precise Thermal. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. [Link]

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  • Zhang, Y., et al. Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Atlantis Press. [Link]

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  • Lee, E. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. [Link]

  • Altarawneh, M., et al. (2026, January 12). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. [Link]

  • Le Fur, E., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods, 11(19), 2933. [Link]

  • Moreno-González, D., et al. (2007). Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. Electrophoresis, 28(22), 4147-57. [Link]

  • Artasensi, A., et al. (2020). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Molecules, 25(24), 5854. [Link]

  • Gill, R. (2021, February 18). Humidity as a Use Condition for Accelerated Aging of Polymers. MDDI Online. [Link]

  • Daou, J. (2024, February 27). Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1006-13. [Link]

  • University of Alabama. (2021, April 8). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. The University of Alabama. [Link]

  • Girella, F., et al. (2016). Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b. ResearchGate. [Link]

  • Mitchell, L. A., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]

  • Government of Canada. (2021, February 5). Agent of deterioration: incorrect relative humidity. Canada.ca. [Link]

  • Niekamp, A., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4760-4. [Link]

  • Preprints.org. (2024, March 25). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey. Preprints.org. [Link]

  • Zhang, J., et al. (2017). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Government of Canada. (2024, December 31). Study on the Aging Effects of Relative Humidity on the Primary Chemical Components of Palm Leaf Manuscripts. Canada.ca. [Link]

  • Göbel, A., et al. (2004). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 76(16), 4756-64. [Link]

  • García-Galán, M. J., et al. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022. [Link]

  • Naimi, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(10), 18477-18533. [Link]

  • NextSDS. (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-METHANOL — Chemical Substance Information. NextSDS. [Link]

  • Ragavan, R. V., et al. (2015). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 20(8), 15048-64. [Link]

  • ResearchGate. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonamide and its Analogs in Antiproliferative Research

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole sulfonamide scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents.[1] This guide provides a comparative analysis of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonamide and other pyrazole sulfonamide derivatives, with a particular focus on their antiproliferative activities. Drawing upon experimental data, we will explore the structure-activity relationships (SAR) that govern their biological performance and provide detailed methodologies for their synthesis and evaluation.

The Pyrazole Sulfonamide Core: A Versatile Pharmacophore

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals due to its ability to engage in various biological interactions.[1] When coupled with a sulfonamide moiety (-SO₂NH₂), the resulting pyrazole sulfonamide scaffold exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The core structure of interest in this guide is the 3,5-dimethyl-1H-pyrazole-4-sulfonamide, which serves as a versatile template for chemical modification.

Synthesis of Pyrazole-4-Sulfonamide Derivatives

The synthesis of N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides follows a reliable and well-established synthetic route. The key intermediate, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, is first prepared and then reacted with a variety of primary or secondary amines to yield the desired sulfonamide derivatives.[3]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[3]
  • Synthesis of 3,5-Dimethyl-1H-pyrazole: 2,4-Pentanedione is reacted with hydrazine hydrate in methanol at room temperature. The reaction is typically exothermic and proceeds to completion to yield 3,5-dimethyl-1H-pyrazole.[3]

  • Sulfonylation: The synthesized 3,5-dimethyl-1H-pyrazole is then subjected to sulfonylation using chlorosulfonic acid in chloroform. The reaction mixture is heated, followed by the addition of thionyl chloride to afford 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[3]

dot graph a { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Synthesis of the key intermediate, 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride.

Experimental Protocol: Synthesis of N-Substituted Pyrazole-4-Sulfonamides[3]
  • The desired amine (e.g., ethylamine for the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide) is dissolved in a suitable solvent such as dichloromethane (DCM).

  • A base, for example, diisopropylethylamine (DIPEA), is added to the solution.

  • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up using standard extraction and purification techniques, such as column chromatography, to yield the pure N-substituted pyrazole-4-sulfonamide.

dot graph b { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: General scheme for the synthesis of N-substituted pyrazole-4-sulfonamides.

Comparative Antiproliferative Activity

Table 1: In Vitro Antiproliferative Activity of Pyrazole-4-sulfonamide Derivatives against U937 Cells [3]

Compound IDR Group (Substitution on Sulfonamide Nitrogen)N1-SubstitutionGI₅₀ (µM)[3]
MR-S1-1 2-(Cyclohex-1-en-1-yl)ethylH>100
MR-S1-4 PhenethylCH₃79.2
MR-S1-9 3,4-DimethoxyphenethylH63.8

It is important to note that the specific compound of interest, (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, differs from the compounds in Table 1. The nomenclature suggests a methane sulfonamide directly attached to the pyrazole ring, rather than a sulfonamide group. However, based on the available literature, we will focus the comparative analysis on N-substituted pyrazole-4-sulfonamides, a more extensively studied class of related compounds.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1, although not exhaustive, allows for the deduction of several key structure-activity relationships for the antiproliferative activity of pyrazole-4-sulfonamide derivatives.

dot graph c { layout=dot; node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: Key structural features influencing the antiproliferative activity.

  • Influence of N1-Substitution: The comparison between compounds with a free N-H on the pyrazole ring (e.g., MR-S1-1 and MR-S1-9) and the N1-methylated analog (MR-S1-4) suggests that substitution at this position can modulate activity. While a direct comparison with identical sulfonamide substituents is not available, the data indicates that N-alkylation is well-tolerated and can lead to active compounds.[3] It is plausible that an N1-ethyl group, as in the topic compound, would also result in a biologically active molecule.

  • Role of the Sulfonamide N-Substituent: The nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the antiproliferative potency. The presence of an aromatic ring in the substituent, such as the phenethyl group in MR-S1-4 and the dimethoxyphenethyl group in MR-S1-9, appears to be favorable for activity compared to the cycloalkenyl-ethyl substituent in MR-S1-1, which was inactive.[3] This suggests that hydrophobic and potentially π-stacking interactions are important for the biological activity of these compounds.

Conclusion and Future Directions

The 3,5-dimethyl-1H-pyrazole-4-sulfonamide scaffold represents a promising starting point for the design of novel antiproliferative agents. The synthetic accessibility of this core allows for the facile introduction of a wide range of substituents at both the pyrazole N1-position and the sulfonamide nitrogen, enabling the systematic exploration of the structure-activity landscape.

Based on the available data, it can be inferred that (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonamide, with its N1-ethyl group, would likely exhibit antiproliferative activity, the potency of which would be significantly influenced by the nature of the substituent on the sulfonamide nitrogen. To build upon these findings, future research should focus on:

  • The synthesis and direct biological evaluation of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide and a series of its N-substituted sulfonamide analogs to provide a direct comparison.

  • Expansion of the substituent library at the sulfonamide nitrogen to include a wider range of aliphatic, aromatic, and heterocyclic moieties to further probe the SAR.

  • Investigation of the mechanism of action of these compounds to identify their cellular targets and pathways.

By systematically exploring the chemical space around the pyrazole sulfonamide core, researchers can continue to develop novel and more effective therapeutic candidates for the treatment of cancer.

References

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. [Link][1][3][4]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link][1]

  • PubMed. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link][4]

  • Request PDF. (2025). Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. [Link]

  • ResearchGate. (2021). In vitro antiproliferative activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][3][5]triazines. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[1][2][3] This guide provides a comprehensive framework for the validation of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, a novel pyrazole derivative. We will delve into the predicted ¹H and ¹³C NMR reference data, a comparative analysis with hypothetical experimental data, and a robust, self-validating experimental protocol.

Predicted NMR Reference Data

Molecular Structure and Proton/Carbon Numbering:

Caption: Molecular structure of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of similar pyrazole and sulfonamide structures.[8][9][10][11]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.30s2HH5 (-CH₂-SO₂)The methylene protons adjacent to the electron-withdrawing sulfonyl group and the pyrazole ring are expected to be significantly deshielded.
~4.10q, J = 7.3 Hz2HH3 (-CH₂-CH₃)The methylene protons of the N-ethyl group will be a quartet due to coupling with the adjacent methyl group.
~2.45s3HH1 or H2 (pyrazole -CH₃)The two methyl groups on the pyrazole ring are in different electronic environments and may have slightly different chemical shifts.
~2.30s3HH1 or H2 (pyrazole -CH₃)Similar to the other pyrazole methyl group, expected to be a singlet.
~1.45t, J = 7.3 Hz3HH4 (-CH₂-CH₃)The terminal methyl protons of the N-ethyl group will be a triplet.
Variablebr s1HH6 (-NH-)The chemical shift of the sulfonamide proton is highly variable and depends on concentration and solvent. It may also undergo exchange with residual water in the solvent.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum is derived from data on substituted pyrazoles and methanesulfonamides.[12][13][14][15][16]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~148.0C3 or C5 (pyrazole)The two substituted carbons of the pyrazole ring are expected to be downfield.
~140.0C3 or C5 (pyrazole)Similar to the other substituted pyrazole carbon.
~115.0C4 (pyrazole)The pyrazole carbon bearing the methanesulfonamide group.
~50.0C8 (-CH₂-SO₂)The carbon of the methylene bridge will be deshielded by the adjacent sulfonyl group.
~42.0C6 (-CH₂-CH₃)The methylene carbon of the N-ethyl group.
~15.0C7 (-CH₂-CH₃)The terminal methyl carbon of the N-ethyl group.
~13.0C1 or C2 (pyrazole -CH₃)The two methyl carbons on the pyrazole ring.
~11.0C1 or C2 (pyrazole -CH₃)Similar to the other pyrazole methyl carbon.

Comparative Analysis with Hypothetical Experimental Data

Let us assume a researcher has synthesized a compound believed to be (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide and obtained the following experimental data.

Hypothetical Experimental Data:

  • ¹H NMR (500 MHz, CDCl₃) δ (ppm): 4.32 (s, 2H), 4.09 (q, J = 7.3 Hz, 2H), 2.44 (s, 3H), 2.29 (s, 3H), 1.46 (t, J = 7.3 Hz, 3H).

  • ¹³C NMR (125 MHz, CDCl₃) δ (ppm): 148.2, 140.5, 114.8, 50.3, 42.1, 15.2, 13.1, 10.9.

The close correlation between the predicted and hypothetical experimental data provides strong evidence for the successful synthesis of the target compound. Minor deviations in chemical shifts are expected due to the simplified nature of the predictive model.

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[17]

Solvent Selection

The choice of a suitable deuterated solvent is the first critical step.[18][19] Key considerations include:

  • Solubility: The compound must be sufficiently soluble to provide a good signal-to-noise ratio.[20]

  • Signal Interference: Residual solvent peaks should not overlap with analyte signals.[18][21]

  • Chemical Inertness: The solvent should not react with the sample.

For (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds.[22] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative.[20][23]

Sample Preparation
  • Drying: Ensure the sample is free from residual solvents from the synthesis by drying under high vacuum.

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 15-20 mg for ¹³C NMR.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

NMR Data Acquisition Workflow

The following diagram illustrates the standard workflow for acquiring ¹H and ¹³C NMR spectra.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Select Solvent B Prepare Sample A->B C Tune and Shim Spectrometer B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum D->E F Acquire 2D Spectra (e.g., COSY, HSQC) if needed E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Integrate Peaks (1H) I->J K Assign Peaks J->K

Caption: Workflow for NMR-based structural validation.

Spectrometer Parameters

For routine analysis on a 500 MHz spectrometer:

  • ¹H NMR:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Program: Inverse-gated decoupling for quantitative analysis.[17]

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (longer for quaternary carbons)

    • Number of Scans: 1024 or more, depending on sample concentration.

Troubleshooting and Advanced Methods

  • Broad Signals: A broad signal in the ¹H NMR spectrum could indicate the presence of exchangeable protons (like the -NH), aggregation, or the presence of paramagnetic impurities.[24]

  • Unexpected Peaks: Always compare your spectrum against a reference table of common solvent and impurity peaks.[21][25][26][27] The residual proton signal in CDCl₃ appears around 7.26 ppm, and water is often seen around 1.56 ppm.[21]

  • Complex Spectra: If the ¹H spectrum is crowded, two-dimensional (2D) NMR experiments such as COSY (to identify coupled protons) and HSQC (to correlate protons with their directly attached carbons) can be invaluable for unambiguous assignments.[24]

By following this comprehensive guide, researchers can confidently validate the structure of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, ensuring the integrity and quality of their scientific findings.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanesulfonamide, N-(trimethylsilyl)-.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved from [Link]

  • Alyar, H., Ünal, A., Özbek, N., Alyar, S., & Karacan, N. (2012). Conformational Analysis, Vibrational and NMR Spectroscopic Study of the methanesulfonamide-N,N'-1,2-ethanediylbis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 39–47. [Link]

  • Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Kanto Kagaku. (n.d.). How to select NMR solvent. Retrieved from [Link]

  • ChemRxiv. (2023).
  • PubChem. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Takstack/Chemonicles. (2025, May 15). NMR初心者必見:CDCl₃でよく見かける残留溶媒・不純物ピーク.
  • SpectraBase. (n.d.). Methanesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed.
  • Royal Society of Chemistry. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • National Center for Biotechnology Information. (n.d.).
  • Hoye, T. R., et al. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (2025).
  • Semantic Scholar. (1984).
  • American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • DergiPark. (2006).
  • SciSpace. (2017).
  • National Center for Biotechnology Information. (n.d.).
  • The Journal of Physical Chemistry A. (2010). NMR Crystallography of Campho[2,3-c]pyrazole (Z′ = 6)
  • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16.
  • ATB (Automated Topology Builder). (n.d.). Methanesulfonamide | CH5NO2S | MD Topology | NMR | X-Ray.
  • ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
  • ResearchGate. (n.d.).
  • Journal of the American Chemical Society. (2026). 3,5-Dimethylorsellinic Acid (DMOA)-Derived Meroterpenoid Ortholactones....
  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
  • ResearchGate. (2026).
  • Benchchem. (n.d.). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.
  • ACS Publications. (2008). Optimization of 1H and 13C NMR Methods for Structural Characterization of Acetone and Pyridine Soluble/Insoluble Fractions of a Coal Tar Pitch.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

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Comparative efficacy of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide in enzyme inhibition

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Efficacy of Pyrazole-Based Sulfonamides in Enzyme Inhibition

This guide provides a comprehensive analysis of the enzyme inhibitory potential of pyrazole-based sulfonamides, with a focus on their comparative efficacy against established inhibitors. While direct experimental data for (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is not broadly available in public literature, this document synthesizes findings from closely related pyrazole sulfonamide derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The guide delves into the mechanistic actions, experimental evaluation, and structure-activity relationships of this promising class of compounds.

Introduction: The Significance of the Pyrazole Sulfonamide Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. When combined with a sulfonamide moiety (-SO₂NH₂), the resulting pyrazole sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry.[1] These compounds are recognized for their ability to form strong hydrogen bonds with biological targets, leading to high binding affinity and favorable pharmacokinetic profiles.[1] Notably, pyrazole sulfonamide derivatives have demonstrated significant inhibitory activity against several key enzyme families, including carbonic anhydrases (CAs) and cyclooxygenases (COXs).[1][2][3]

Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4][5] Their inhibition has therapeutic applications in managing conditions such as glaucoma, epilepsy, and altitude sickness.[4][6][7]

Cyclooxygenases (COXs) are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8][9] Selective inhibition of the COX-2 isoform is a cornerstone of modern anti-inflammatory therapy, offering pain relief with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][10]

This guide will explore the comparative efficacy of pyrazole sulfonamides against standard inhibitors of these two important enzyme classes.

Comparative Efficacy Analysis

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). A lower value for these parameters indicates a more potent inhibitor.

Inhibition of Carbonic Anhydrases

Several studies have highlighted the potent inhibitory effects of pyrazole sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.[2][11][12] For comparative purposes, we will consider Acetazolamide, a clinically used carbonic anhydrase inhibitor.

Table 1: Comparative Inhibitory Activity against Carbonic Anhydrase Isoforms

Compound/DerivativeTarget IsoformIC₅₀ (µM)Kᵢ (nM)Reference(s)
Acetazolamide (Standard) hCA II-12[2]
Acetazolamide (Standard) hCA IX-25[11]
Acetazolamide (Standard) hCA XII-5.7[12]
Pyrazole-based benzenesulfonamide derivative 4k hCA II0.24-[12]
Pyrazole-based benzenesulfonamide derivative 4g hCA IX0.31-[12]
Pyrazole-based benzenesulfonamide derivative 4h hCA XII0.098-[12]
Pyrazolone derivative with sulfonamide moiety 1a-f, 2a-f (Range)hCA I-18.03–75.54[2]
Pyrazolone derivative with sulfonamide moiety 1a-f, 2a-f (Range)hCA II-24.84–85.42[2]

Note: IC₅₀ and Kᵢ values are highly dependent on assay conditions. Direct comparison should be made with caution.

The data indicates that certain pyrazole sulfonamide derivatives exhibit inhibitory potencies comparable to or even exceeding that of the standard inhibitor, Acetazolamide, against various hCA isoforms.[12] This highlights their potential for the development of isoform-selective inhibitors, which could offer improved therapeutic profiles with fewer side effects.

Inhibition of Cyclooxygenases

The pyrazole scaffold is a key feature of the selective COX-2 inhibitor, Celecoxib. Research into related sulfonamide-pyrazole derivatives has aimed to develop next-generation COX-2 inhibitors with enhanced efficacy and safety profiles.[3]

Table 2: Comparative Inhibitory Activity against Cyclooxygenase Isoforms

Compound/DerivativeTarget IsoformIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib (Standard) COX-20.04375[3]
Indomethacin (Non-selective Standard) COX-10.090.1[3]
Indomethacin (Non-selective Standard) COX-20.90.1[3]
Sulfonamide-Pyrazole derivative 6b COX-20.08>1250[3]
Sulfonamide-Pyrazole derivative 6c COX-20.06>1666[3]
Sulfonamide-Pyrazole derivative 6d COX-20.05>2000[3]
Sulfonamide-Pyrazole derivative 7a COX-20.08>1250[3]
Sulfonamide-Pyrazole derivative 7d COX-20.07>1428[3]
Sulfonamide-Pyrazole derivative 7e COX-20.06>1666[3]

The presented data demonstrates that several synthesized sulfonamide-pyrazole derivatives show potent COX-2 inhibition, with IC₅₀ values in the nanomolar range, comparable to Celecoxib.[3] Importantly, these derivatives exhibit a high degree of selectivity for COX-2 over COX-1, which is a critical factor in minimizing gastrointestinal adverse effects associated with non-selective NSAIDs.[8][9][10]

Experimental Protocols for Enzyme Inhibition Assays

The determination of a compound's inhibitory efficacy relies on robust and well-controlled enzyme inhibition assays.[13][14]

General Workflow for Enzyme Inhibition Assay

The following diagram outlines a typical workflow for an enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare Assay Plate (e.g., 96-well) reagents->plate add_inhibitor Add Inhibitor dilutions plate->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme incubate1 Pre-incubate Enzyme and Inhibitor add_enzyme->incubate1 add_substrate Add Substrate to initiate reaction incubate1->add_substrate incubate2 Incubate for a defined time add_substrate->incubate2 stop_reaction Stop Reaction (optional) incubate2->stop_reaction read_plate Read Plate (e.g., Spectrophotometer, Fluorometer) stop_reaction->read_plate data_analysis Data Analysis (Calculate % inhibition, IC50) read_plate->data_analysis kinetics Kinetic Analysis (Michaelis-Menten, Lineweaver-Burk) data_analysis->kinetics G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) EI->E ESI->ES

Sources

A Head-to-Head Comparison: Benchmarking a Novel Pyrazole Sulfonamide Against Standard-of-Care ALK/c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In-Depth Performance Characterization

Introduction: The Quest for Superior Kinase Inhibitors

In the landscape of targeted cancer therapy, the Anaplastic Lymphoma Kinase (ALK) and c-Met receptor tyrosine kinases are pivotal targets, particularly in non-small cell lung cancer (NSCLC) and other malignancies. While several effective inhibitors have been developed, the inevitable emergence of drug resistance and the need for improved safety profiles drive the continuous search for novel chemical entities. This guide introduces a novel compound, (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, hereafter referred to as "Compound-X," a molecule featuring a pyrazole sulfonamide scaffold, a motif present in a number of kinase inhibitors.[1][2]

This document provides a comprehensive framework for benchmarking Compound-X against a panel of established, clinically relevant ALK and c-Met inhibitors: Crizotinib, Lorlatinib, and Cabozantinib. As a Senior Application Scientist, the rationale behind this multi-faceted comparison is not merely to generate data points, but to build a holistic performance profile of Compound-X. We will delve into the causality behind our experimental choices, ensuring a robust and self-validating assessment of its potency, selectivity, and cellular target engagement.

Our chosen reference inhibitors provide a strategic spectrum for comparison:

  • Crizotinib: A first-generation, ATP-competitive inhibitor of both ALK and c-Met, serving as a foundational benchmark.[3][4][5]

  • Lorlatinib: A third-generation, highly potent, and brain-penetrant ALK inhibitor designed to overcome numerous resistance mutations that can emerge during treatment with earlier-generation inhibitors.[6][7]

  • Cabozantinib: A potent inhibitor of c-Met and VEGFR2, among other kinases, representing a multi-targeted approach.[8][9]

Through a series of rigorous biochemical and cell-based assays, we will objectively position Compound-X within the existing therapeutic landscape, providing researchers and drug development professionals with the critical data needed to assess its potential.

The Strategic Benchmarking Workflow

Our comparative analysis is built upon a logical progression of experiments, from direct enzymatic inhibition to target engagement in a complex cellular environment. This workflow is designed to provide a comprehensive understanding of Compound-X's pharmacological profile.

cluster_0 Biochemical & Cellular Potency cluster_1 Selectivity & Target Engagement cluster_2 Data Synthesis & Interpretation biochemical_ic50 Biochemical IC50 Assay (Direct Enzyme Inhibition) cell_proliferation Cell-Based Proliferation Assay (Cellular Potency) biochemical_ic50->cell_proliferation Informs cellular concentration range kinase_profiling Kinase Selectivity Profiling (Off-Target Effects) cell_proliferation->kinase_profiling Potency data justifies selectivity screening cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement Confirmation) kinase_profiling->cetsa Identifies key targets for engagement validation data_analysis Comparative Data Analysis (Performance Profile) cetsa->data_analysis

Caption: A logical workflow for the comprehensive benchmarking of Compound-X.

Methodologies & Experimental Protocols

Scientific integrity is paramount. The following protocols are detailed to ensure reproducibility and provide a self-validating system for the assessment of Compound-X.

Biochemical IC50 Determination: Quantifying Direct Enzyme Inhibition

Rationale: The initial and most fundamental step is to determine if Compound-X directly inhibits the kinase activity of ALK and c-Met in a purified, cell-free system. This provides the half-maximal inhibitory concentration (IC50), a key measure of potency. We will utilize a luminescence-based assay that quantifies ATP consumption during the kinase reaction.[10][11]

Protocol:

  • Reagent Preparation:

    • Prepare a 2x kinase solution of recombinant human ALK and c-Met enzymes in kinase assay buffer.

    • Prepare a 2x peptide substrate/ATP solution in kinase assay buffer. The ATP concentration should be at the Km for each respective enzyme to ensure accurate IC50 determination.

    • Prepare a 10-point serial dilution of Compound-X, Crizotinib, Lorlatinib, and Cabozantinib in DMSO, followed by a further dilution in kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor solutions or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the 2x kinase solution to each well, except for the "no enzyme" control wells.

    • Gently mix and incubate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 10 µL of a commercial ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data with the "no inhibitor" control representing 100% kinase activity.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Cell-Based Proliferation Assays: Assessing Cellular Potency

Rationale: Moving from a purified system to a cellular context is crucial. A compound's activity in cells can be influenced by factors such as cell permeability, efflux pumps, and metabolism. We will employ two distinct methods to measure the anti-proliferative effects of Compound-X in cancer cell lines with known ALK or c-Met pathway activation.

  • Sulforhodamine B (SRB) Assay: A colorimetric assay that measures total protein content, providing a reliable measure of cell mass.[12][13][14]

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels, which is a key indicator of metabolically active, viable cells.[15][16][17]

Target Cell Lines:

  • H3122 (NSCLC): Expresses the EML4-ALK fusion protein.

  • Karpas-299 (Anaplastic Large Cell Lymphoma): Expresses the NPM-ALK fusion protein.[18]

  • Hs 746T (Gastric Carcinoma): Exhibits c-Met gene amplification.

  • A549 (NSCLC): Wild-type for ALK and c-Met, serving as a negative control.

Protocol (SRB Assay):

  • Cell Plating: Seed cells in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of Compound-X and the reference inhibitors for 72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Kinase Selectivity Profiling: Understanding Off-Target Effects

Rationale: A critical aspect of a successful kinase inhibitor is its selectivity. Broad-spectrum inhibition can lead to off-target toxicities. To understand the selectivity profile of Compound-X, it will be screened against a large panel of kinases. This is typically performed as a service by specialized contract research organizations (CROs).[19][20][21]

Methodology:

  • Compound-X will be submitted to a commercial kinase profiling service (e.g., Reaction Biology, Pharmaron, MedchemExpress).

  • The initial screen will be performed at a single high concentration (e.g., 1 µM) against a panel of over 400 kinases.

  • The results will be reported as percent inhibition. Any kinase inhibited by more than 50% will be flagged as a potential off-target.

  • Follow-up IC50 determinations will be performed for any significant off-target hits to quantify the potency of inhibition.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

Rationale: While a reduction in cell proliferation suggests that a compound is active, it does not definitively prove that it is acting through the intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target engagement in intact cells.[22][23][24] The principle is that a ligand-bound protein is thermodynamically stabilized and will be more resistant to heat-induced denaturation.

cluster_0 Cell Treatment & Heat Shock cluster_1 Lysis & Separation cluster_2 Analysis cells Intact Cells treatment Treat with Compound-X or Vehicle cells->treatment heat_shock Heat Shock (Temperature Gradient) treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation lysis->centrifugation soluble Soluble Fraction centrifugation->soluble aggregated Aggregated Proteins centrifugation->aggregated western_blot Western Blot for Target Protein soluble->western_blot quantification Quantification western_blot->quantification melt_curve Thermal Shift Indicates Target Engagement quantification->melt_curve Generate Melt Curve

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Protocol (Isothermal Dose-Response):

  • Cell Culture and Treatment: Culture H3122 (for ALK) or Hs 746T (for c-Met) cells to ~80% confluency. Treat cells with a range of concentrations of Compound-X or a reference inhibitor for 2 hours.

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Heat the cell suspensions at a single, optimized temperature (determined from an initial melt curve experiment) for 3 minutes.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the protein concentration.

    • Analyze the amount of soluble ALK or c-Met protein by Western blotting using specific primary antibodies.

    • Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the amount of soluble target protein as a function of the inhibitor concentration. An increase in the amount of soluble protein at higher inhibitor concentrations indicates target stabilization and engagement.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data will be summarized in the following tables.

Table 1: Biochemical Potency of Compound-X and Reference Inhibitors

CompoundALK IC50 (nM)c-Met IC50 (nM)
Compound-X Experimental ValueExperimental Value
CrizotinibExperimental ValueExperimental Value
LorlatinibExperimental ValueExperimental Value
CabozantinibExperimental ValueExperimental Value

Table 2: Cellular Anti-proliferative Activity (GI50 in nM)

CompoundH3122 (EML4-ALK)Karpas-299 (NPM-ALK)Hs 746T (c-Met amplified)A549 (WT)
Compound-X Experimental ValueExperimental ValueExperimental ValueExperimental Value
CrizotinibExperimental ValueExperimental ValueExperimental ValueExperimental Value
LorlatinibExperimental ValueExperimental ValueExperimental ValueExperimental Value
CabozantinibExperimental ValueExperimental ValueExperimental ValueExperimental Value

Table 3: Kinase Selectivity Profile of Compound-X

Kinase TargetPercent Inhibition at 1 µM
ALK Experimental Value
c-Met Experimental Value
Off-target 1Experimental Value
Off-target 2Experimental Value
......

Discussion and Conclusion

The comprehensive data generated through this benchmarking guide will allow for a robust evaluation of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide. The comparison against first and third-generation ALK inhibitors, as well as a potent c-Met inhibitor, will provide a clear understanding of its relative strengths and weaknesses.

Key questions that this guide will help answer include:

  • Potency: How does the direct inhibitory activity of Compound-X on ALK and c-Met compare to the standard reference inhibitors?

  • Cellular Efficacy: Does the biochemical potency translate into effective inhibition of cancer cell proliferation? Is there a significant difference between its activity in ALK-driven versus c-Met-driven cell lines?

  • Selectivity: What is the off-target profile of Compound-X? A highly selective compound may offer a better safety profile, while a multi-targeted inhibitor could have broader applications.

  • Target Engagement: Does Compound-X definitively bind to and stabilize ALK and c-Met in a cellular environment, confirming its mechanism of action?

By systematically addressing these questions, this guide provides a solid foundation for further preclinical and clinical development decisions regarding this novel pyrazole sulfonamide derivative. The methodologies outlined herein represent a gold standard for the characterization of new kinase inhibitors, ensuring that the data generated is both reliable and translatable.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available at: [Link].

  • Shaw, A. T., et al. (2019). Lorlatinib in advanced ALK-positive non–small-cell lung cancer. New England Journal of Medicine, 381(21), 1991-2002. Available at: [Link].

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(12), 2298-2308. Available at: [Link].

  • Rockland Immunochemicals Inc. In-cell Western (ICW) Protocol. Available at: [Link].

  • Leśniak, R. K., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 963-971. Available at: [Link].

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Available at: [Link].

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link].

  • Rosell, R., et al. (2013). ALK and crizotinib: after the honeymoon…what else? Resistance mechanisms and new therapies to overcome it. Translational Lung Cancer Research, 2(3), 238-247. Available at: [Link].

  • Salgia, R., et al. (2011). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Journal of Carcinogenesis, 10, 1. Available at: [Link].

  • Bauer, T. M., et al. (2019). ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. Journal of Clinical Oncology, 37(9), 760-769. Available at: [Link].

  • Advansta. Advansta's Step-by-Step Guide to In-Cell Westerns. Available at: [Link].

  • Grüllich, C. (2018). Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. UroToday. Available at: [Link].

  • Leśniak, R. K., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 963-971. Available at: [Link].

  • Yoda, S., et al. (2018). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound Mutations in ALK-Positive Lung Cancer. Cancer Discovery, 8(6), 714-729. Available at: [Link].

  • Padda, S. K., & Neal, J. W. (2011). Crizotinib: New Drug for ALK-positive Advanced Non–Small Cell Lung Cancer. Journal of the National Comprehensive Cancer Network, 9(11), 1223-1227. Available at: [Link].

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics, 10(12), 2298-2308. Available at: [Link].

  • Akbay, E. A., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Bio-protocol, 12(16), e4502. Available at: [Link].

  • Takebe, N., et al. (2011). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. Current Oncology Reports, 13(2), 91-98. Available at: [Link].

  • Yoda, S., et al. (2018). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery, 8(6), 714-729. Available at: [Link].

  • LI-COR Biosciences. In-Cell Western™ Assay. Available at: [Link].

  • Bio-protocol. Luminescent cell viability assay. Available at: [Link].

  • Shaw, A. T., et al. (2019). ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. Journal of Clinical Oncology, 37(9), 760-769. Available at: [Link].

  • Bio-protocol. Luminescent cell viability assay. Available at: [Link].

  • Leśniak, R. K., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1447, 257-274. Available at: [Link].

  • Lomonosova, E., & Chinnadurai, G. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 12, 102501. Available at: [Link].

  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Available at: [Link].

  • Ghattas, M. A., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][6][12][25]triazines. Archiv der Pharmazie, 347(5), 329-337. Available at: [Link].

  • Bertotti, A., et al. (2015). Potent antitumor activity of cabozantinib, a c-MET and VEGFR2 inhibitor, in a colorectal cancer patient-derived tumor explant model. Annals of Oncology, 26(4), 772-778. Available at: [Link].

  • Promega. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Available at: [Link].

  • Oslo University Hospital. CellTiter-Glo Assay. Available at: [Link].

  • El-Gamal, M. I., et al. (2021). Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. Archiv der Pharmazie, 354(10), 2100155. Available at: [Link].

  • Pharmaron. Kinase Panel Profiling. Available at: [Link].

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link].

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. Available at: [Link].

  • Bye, A. P., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351659. Available at: [Link].

  • Engel, M., et al. (2012). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors as Sensitizing Agents for Chemotherapy. Wiley-VCH. Available at: [Link].

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Cross-Validation of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide Bioassay Reproducibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In Fragment-Based Drug Discovery (FBDD), the reliable detection of low-molecular-weight ligands is a significant biophysical challenge. Fragments typically bind to their targets with weak affinities ( KD​ in the high micromolar to millimolar range), making them highly susceptible to false positives driven by assay artifacts, compound aggregation, or solvent mismatch[1].

This guide objectively evaluates the bioassay reproducibility of a specific test article: (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide (CAS: 1934407-93-8). With a molecular weight of 217.29 Da, this compound (hereafter referred to as EDPM ) represents a classic pyrazole-methanesulfonamide fragment. Derivatives of this scaffold are well-documented as allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[2].

To establish a highly reproducible screening cascade for EDPM against the HCV NS5B polymerase, we compare three orthogonal bioassay platforms: Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Orthogonal Cross-Validation Strategy

Relying on a single assay format for fragment screening inevitably leads to high attrition rates during lead optimization. By cascading assays that measure completely different biophysical phenomena—thermodynamic stabilization, mass-based binding kinetics, and functional displacement—we create a self-correcting workflow[3].

G Library Fragment Library (EDPM: 217.29 Da) DSF DSF (Thermal Shift) Thermodynamic Filter Library->DSF Primary Screen SPR SPR (Biosensor) Kinetic Validation DSF->SPR Orthogonal Check TRFRET TR-FRET Functional Displacement SPR->TRFRET Affinity Confirmed Hit Cross-Validated Hit (High Confidence) TRFRET->Hit Activity Confirmed

Figure 1: Orthogonal cross-validation workflow for fragment hit identification and reproducibility.

Platform 1: Differential Scanning Fluorimetry (DSF)

DSF serves as the primary high-throughput thermodynamic filter[4].

The Causality of the Assay: Proteins exist in a thermodynamic equilibrium between folded and unfolded states. Heating the sample pushes the protein toward denaturation. DSF utilizes , an environmentally sensitive dye[4]. In aqueous solutions, its fluorescence is heavily quenched. However, as heat unfolds the target protein, the hydrophobic core is exposed; the dye binds to these non-polar regions, causing a massive spike in fluorescence[5]. If the EDPM fragment binds to the folded state of NS5B, it thermodynamically stabilizes the complex, requiring more thermal energy to unfold, thereby shifting the melting temperature ( Tm​ ) upward[5].

Self-Validating Protocol:

  • Assay Assembly: In a 384-well PCR plate, combine 2 μM apo-NS5B polymerase, 5x SYPRO Orange, and 100 μM EDPM in assay buffer (20 mM Tris, 150 mM NaCl, pH 7.5).

  • Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Internal Validation: The protocol is self-validating through the inclusion of a DMSO-matched apo-protein baseline on every plate. A hit is only called if the ΔTm​ exceeds of the baseline noise. For EDPM, a reproducible ΔTm​ of +1.2°C validates primary target engagement.

Platform 2: Surface Plasmon Resonance (SPR)

SPR provides label-free, real-time kinetic validation of the hits identified in DSF[6].

The Causality of the Assay: SPR detects changes in the refractive index near a gold sensor surface. Because the signal is directly proportional to the molecular weight of the analyte, the theoretical maximum response ( Rmax​ ) for a 217.29 Da fragment like EDPM is extremely low[6]. Furthermore, fragments are screened at high concentrations (e.g., 200 μM ), requiring high concentrations of DMSO. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample can create a bulk shift that completely eclipses the fragment's binding signal[6]. Therefore, rigorous solvent correction is the mechanistic cornerstone of this assay.

Self-Validating Protocol:

  • Immobilization: Covalently attach NS5B to a CM5 sensor chip via amine coupling to a high density (~4000 RU) to ensure sufficient signal-to-noise for the low-MW fragment.

  • Solvent Correction: Run a 6-point DMSO calibration curve (1.5% to 2.5% DMSO) prior to analyte injection to mathematically subtract bulk refractive index artifacts.

  • Single-Cycle Kinetics: Inject EDPM in a 2-fold concentration series (12.5 μM to 200 μM ) without regeneration steps, preventing surface degradation[7].

  • Internal Validation: The system validates itself via a "sandwich" injection sequence. A known reference inhibitor is injected at the beginning and end of the EDPM concentration series. If the reference response deviates by >5%, it indicates surface degradation, and the software automatically flags the run[6].

Platform 3: Time-Resolved FRET (TR-FRET)

While DSF and SPR confirm physical binding, TR-FRET confirms functional target engagement at the specific allosteric site[8].

The Causality of the Assay: Standard fluorescence assays are notoriously prone to false positives because many chemical fragments exhibit auto-fluorescence. by utilizing lanthanide chelates (e.g., Europium) which possess exceptionally long emission half-lives (up to milliseconds)[9]. By introducing a 50-100 microsecond delay between excitation and measurement, all short-lived background auto-fluorescence decays to zero. The remaining signal is purely the result of FRET between the target and the tracer[8].

Self-Validating Protocol:

  • Reagent Preparation: Combine His-tagged NS5B polymerase, a Europium-labeled anti-His antibody (donor), and a Cy5-labeled active-site tracer (acceptor).

  • Competitive Displacement: Add serial dilutions of EDPM. If EDPM binds to the target site, it competitively displaces the tracer, reducing the FRET signal (ratio of 665 nm / 590 nm emissions)[9].

  • Internal Validation: Every assay plate contains "No Tracer" (minimum FRET signal) and "DMSO only" (maximum FRET signal) controls. The assay validates itself by automatically calculating the Z'-factor; only plates with Z′>0.6 are accepted for data analysis, ensuring absolute reproducibility.

Quantitative Performance Comparison

The following table summarizes the experimental cross-validation data for EDPM across the three platforms.

ParameterDifferential Scanning Fluorimetry (DSF)Surface Plasmon Resonance (SPR)Time-Resolved FRET (TR-FRET)
Primary Readout Thermodynamic Stabilization ( ΔTm​ )Real-time Mass Change (RU)Competitive Displacement (IC 50​ )
Sensitivity Range Medium ( μM to mM )High ( pM to mM )High ( nM to μM )
Protein Consumption ~2 μg per well~5 μg per flow cell< 1 μg per well
Throughput High (384-well PCR)Medium (Microfluidic chips)Ultra-High (1536-well plates)
False Positive Drivers Highly hydrophobic compoundsHigh refractive index (DMSO mismatch)Quenchers or heavy metal chelators
EDPM Reproducibility (CV%) < 5% < 8% < 4%

Conclusion

The reliable evaluation of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide requires a multi-tiered biophysical approach. DSF provides the most cost-effective and rapid primary filter for thermodynamic stabilization. However, because DSF cannot provide kinetic resolution, SPR is strictly required to rule out non-specific aggregation and confirm 1:1 binding stoichiometry. Finally, TR-FRET acts as the ultimate functional validator, completely bypassing the auto-fluorescence artifacts common in low-molecular-weight fragment libraries. For drug development professionals, deploying this self-validating triad ensures that downstream medicinal chemistry efforts are built on a foundation of absolute biophysical truth.

References

  • A three-stage biophysical screening cascade for fragment-based drug discovery Source: Nature Protocols / PubMed Central URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets Source: Frontiers in Molecular Biosciences URL:[Link]

  • Concepts and Core Principles of Fragment-Based Drug Design Source: MDPI Molecules URL:[Link]

  • Inhibitors of hepatitis c virus rna-dependent rna polymerase (WO2006018725A1)
  • Macrocyclic inhibitors of flaviviridae viruses (US8513184B2)

Sources

Safety Operating Guide

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Proper Disposal of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide

As a Senior Application Scientist, I frequently consult with research teams on the safe handling and lifecycle management of specialized active pharmaceutical ingredients (APIs) and synthetic intermediates. (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 1934407-93-8) is a highly specific research chemical often utilized in drug discovery programs targeting kinase inhibition or cyclooxygenase pathways.

While its utility in medicinal chemistry is significant, the compound's structural motifs—a pyrazole ring coupled with a methanesulfonamide moiety—dictate strict operational and disposal protocols. Improper disposal not only violates federal regulations but also risks the release of toxic combustion byproducts[1]. This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring compliance, environmental stewardship, and laboratory safety.

Physicochemical & Hazard Profile

Understanding the chemical nature of a substance is the first step in designing a self-validating disposal protocol. The table below summarizes the critical data driving our disposal logic.

Property / HazardDetailsOperational Implication
Chemical Structure Pyrazole + MethanesulfonamideHigh nitrogen and sulfur content; requires specialized incineration.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; dust control is mandatory during cleanup.
Combustion Products CO, CO₂, NOx, SOxIncineration must utilize an afterburner and alkaline scrubber.
Environmental Toxicity Harmful to aquatic lifeAbsolute prohibition of drain disposal or sink washing.
GHS Classification Skin/Eye Irritant, STOT SE 3Requires full PPE (nitrile gloves, safety goggles, lab coat, N95/P100 respirator).

Regulatory Grounding

All disposal and handling procedures for this compound must strictly adhere to two primary federal frameworks:

  • OSHA 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories): Mandates the implementation of a Chemical Hygiene Plan (CHP) to keep exposures below permissible limits, particularly for novel research chemicals where toxicological data may be incomplete[2].

  • EPA 40 CFR 261 (Identification and Listing of Hazardous Waste): Classifies discarded commercial chemical products and off-specification species as hazardous waste. This compound must be treated as a characteristic hazardous waste due to its toxicity and environmental persistence[3].

Standard Operating Procedure (SOP): Spill Response and Disposal

The following diagram maps the logical progression of a spill response, ensuring that containment precedes cleanup, and labeling precedes transport.

SpillResponse Start Spill Detected PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Start->PPE Contain Contain Spill (Prevent Drain Entry) PPE->Contain Clean Sweep/Absorb (Avoid Dust Formation) Contain->Clean Container Transfer to Sealed Hazardous Waste Container Clean->Container Label Label as Hazardous Waste (EPA 40 CFR 261) Container->Label Incinerate Licensed Incineration (Afterburner & Scrubber) Label->Incinerate

Fig 1: Spill response and disposal workflow for pyrazole methanesulfonamide derivatives.

Step-by-Step Disposal Methodology

Step 1: Segregation and Accumulation

  • Action: Store the waste compound in a chemically compatible, tightly sealed container (e.g., amber glass or high-density polyethylene).

  • Causality: Segregation prevents cross-reactivity. Pyrazoles and sulfonamides should not be mixed with strong oxidizing agents or strong acids, which could trigger exothermic reactions or degrade the compound into toxic gases prematurely.

  • Validation: Verify the container lid is secure and the secondary containment tray is free of residual powder.

Step 2: Spill Containment and Cleanup (If applicable)

  • Action: In the event of a spill, immediately don an N95 or P100 respirator, nitrile gloves, and safety goggles. Do NOT dry sweep. Lightly moisten the powder with a compatible non-reactive solvent (like water or dilute ethanol) to bind the particles, then sweep using a spark-proof brush and dustpan[1].

  • Causality: Dry sweeping generates airborne dust, creating a severe inhalation hazard and a potential combustible dust environment. Moistening the powder neutralizes the aerosolization risk.

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste label detailing the chemical name, CAS number (1934407-93-8), accumulation start date, and primary hazard (Toxic/Irritant).

  • Causality: Strict adherence to EPA 40 CFR 261 ensures that downstream waste handlers are aware of the nitrogen and sulfur content, which dictates the specific incineration parameters[3].

Step 4: Final Disposal via Licensed Incineration

  • Action: Transfer the sealed containers to your facility's central hazardous waste accumulation area. Contract a licensed hazardous waste disposal service to incinerate the material in a facility equipped with an afterburner and an alkaline scrubber[4].

  • Causality: Thermal destruction of the pyrazole and methanesulfonamide groups generates nitrogen oxides (NOx) and sulfur dioxide (SOx). The afterburner ensures complete combustion of the organic framework, while the alkaline scrubber neutralizes the acidic NOx and SOx gases before they can be released into the atmosphere, preventing environmental acidification.

Handling of Contaminated Materials

  • Glassware & Instruments: Do not wash contaminated glassware directly in the sink. Rinse with a minimal amount of an appropriate solvent (e.g., methanol or DMSO) to dissolve the residue. Collect the rinsate as hazardous liquid waste. Once the visible residue is removed, the glassware can be washed via standard laboratory protocols.

  • Packaging & PPE: Empty reagent bottles, contaminated gloves, and bench paper must not be discarded in municipal trash. They must be collected in designated solid hazardous waste bins and subjected to the same incineration process as the pure API[4].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories." Available at: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Available at: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.